molecular formula C13H13F5O B1672749 FKGK11 CAS No. 1071000-98-0

FKGK11

Cat. No.: B1672749
CAS No.: 1071000-98-0
M. Wt: 280.23 g/mol
InChI Key: ROPVXAWEVYWEQY-UHFFFAOYSA-N
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Description

FKGK 11 is a member of benzenes.
an iPLA2 GVIA inhibito

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-7-phenylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O/c14-12(15,13(16,17)18)11(19)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPVXAWEVYWEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648375
Record name 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071000-98-0
Record name 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

FKGK11 Mechanism of Action in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FKGK11 is a potent and selective small molecule inhibitor of the Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂ or iPLA₂β). In the context of neuronal cells, this compound exerts its effects by modulating the intricate processes of membrane phospholipid metabolism, particularly in response to injury. This guide delineates the core mechanism of action of this compound, focusing on its role in Wallerian degeneration and subsequent axon regeneration. Through the inhibition of iPLA₂β, this compound attenuates the early stages of myelin breakdown and modulates the inflammatory cascade that follows nerve injury. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols for researchers investigating the therapeutic potential of iPLA₂β inhibition in neurological disorders.

Introduction to this compound

This compound is a fluoroketone-based compound identified as a highly selective and potent inhibitor of GVIA iPLA₂. Its selectivity allows for the specific investigation of the roles of iPLA₂β in various physiological and pathological processes, distinguishing its functions from other phospholipase A₂ isoforms. In the realm of neuroscience, this compound has been instrumental in elucidating the contribution of iPLA₂β to the complex sequence of events following peripheral nerve injury.

Core Mechanism of Action in Neuronal Cells

The primary mechanism of action of this compound in neuronal cells is the inhibition of GVIA iPLA₂. This enzyme is responsible for the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a free fatty acid, predominantly arachidonic acid, and a lysophospholipid.

The Role of iPLA₂β in Wallerian Degeneration

Wallerian degeneration is an active and orderly process of degeneration of the axon segment distal to an injury. This process is crucial for clearing cellular debris to create a favorable environment for axon regeneration.[1][2] Research has demonstrated that iPLA₂β plays a significant role in the initial stages of this process.

Following nerve injury, iPLA₂β is implicated in the breakdown of myelin.[3] By inhibiting iPLA₂β, this compound has been shown to modulate these early degenerative events.[4] This suggests that iPLA₂β activity is a key step in the signaling cascade that leads to myelin clearance by macrophages.[3]

Modulation of the Arachidonic Acid Cascade

The inhibition of iPLA₂β by this compound directly impacts the availability of arachidonic acid. Arachidonic acid is a precursor to a variety of pro-inflammatory lipid mediators, known as eicosanoids, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][5] These mediators, including prostaglandins and leukotrienes, are heavily involved in the inflammatory response following nerve injury.[4]

By reducing the release of arachidonic acid, this compound can dampen the subsequent inflammatory response, which, if excessive, can be detrimental to neuronal survival and regeneration.

Signaling Pathways

The inhibition of iPLA₂β by this compound intervenes in a critical step of the lipid signaling cascade initiated by neuronal injury.

FKGK11_Mechanism_of_Action Nerve_Injury Nerve Injury iPLA2b_activation GVIA iPLA₂ (iPLA₂β) Activation Nerve_Injury->iPLA2b_activation triggers Arachidonic_Acid Arachidonic Acid Release iPLA2b_activation->Arachidonic_Acid catalyzes Lysophospholipids Lysophospholipids iPLA2b_activation->Lysophospholipids catalyzes Myelin_Breakdown Early Myelin Breakdown iPLA2b_activation->Myelin_Breakdown contributes to This compound This compound This compound->iPLA2b_activation inhibits Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->iPLA2b_activation substrate COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX substrate for Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids produces Inflammation Neuroinflammation Eicosanoids->Inflammation promotes Wallerian_Degeneration Wallerian Degeneration Inflammation->Wallerian_Degeneration modulates Myelin_Breakdown->Wallerian_Degeneration initiates Axon_Regeneration Axon Regeneration Wallerian_Degeneration->Axon_Regeneration facilitates

Figure 1. Signaling pathway of this compound action in neuronal injury.

Quantitative Data

The following table summarizes the quantitative data regarding the inhibitory activity of this compound and its effects in experimental models.

ParameterValueModel SystemReference
Inhibition of GVIA iPLA₂ 99.4 ± 0.1% (at 0.091 mole fraction)In vitro enzyme assay[6]
Inhibition of GV sPLA₂ 28 ± 1% (at 0.091 mole fraction)In vitro enzyme assay[6]
In vivo Administration Intraperitoneal injectionMouse model of sciatic nerve injury[4]

Experimental Protocols

Sciatic Nerve Crush Injury Model

This protocol is adapted from studies investigating Wallerian degeneration and axon regeneration.[4]

Sciatic_Nerve_Crush_Workflow Anesthesia Anesthetize Mouse (e.g., isoflurane) Incision Make skin incision over the thigh Anesthesia->Incision Exposure Expose sciatic nerve by blunt dissection Incision->Exposure Crush Crush nerve with fine forceps (e.g., for 15 seconds) Exposure->Crush FKGK11_Admin Administer this compound (e.g., intraperitoneal injection) Crush->FKGK11_Admin Suture Suture muscle and skin FKGK11_Admin->Suture Post_Op Post-operative care and monitoring Suture->Post_Op Tissue_Harvest Harvest sciatic nerve at defined time points Post_Op->Tissue_Harvest Analysis Histological and Biochemical Analysis Tissue_Harvest->Analysis

Figure 2. Experimental workflow for sciatic nerve crush and this compound treatment.

Methodology:

  • Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

  • Surgical Procedure:

    • Make a small incision in the skin of the thigh.

    • Carefully dissect the muscles to expose the sciatic nerve.

    • Using fine forceps, crush the sciatic nerve at a specific location for a standardized duration (e.g., 15 seconds).

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified dose and time relative to the injury.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.

  • Tissue Collection: At predetermined time points post-injury, euthanize the animals and carefully dissect the sciatic nerves for further analysis.

Immunohistochemistry for Myelin and Axons

Objective: To visualize and quantify myelin breakdown and axonal integrity.

Protocol:

  • Tissue Preparation:

    • Fix the harvested sciatic nerves in 4% paraformaldehyde overnight at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30%) until the tissue sinks.

    • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

    • Cut longitudinal or cross-sections (e.g., 10-12 µm) using a cryostat.

  • Immunostaining:

    • Wash sections with phosphate-buffered saline (PBS).

    • Permeabilize and block non-specific binding using a solution containing Triton X-100 and normal serum (e.g., goat serum) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

      • For myelin: anti-Myelin Basic Protein (MBP) antibody.

      • For axons: anti-Neurofilament (e.g., NF200) or anti-β-III-tubulin antibody.

    • Wash sections with PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

    • Wash sections with PBS.

    • Mount coverslips with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Capture images and quantify parameters such as myelin integrity, axon number, and axon diameter using image analysis software.

Western Blot for iPLA₂β Expression

Objective: To determine the levels of iPLA₂β protein in neuronal tissue.

Protocol:

  • Protein Extraction:

    • Homogenize harvested nerve tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for iPLA₂β overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound serves as a critical research tool for dissecting the role of GVIA iPLA₂ in neuronal pathophysiology. Its mechanism of action, centered on the inhibition of iPLA₂β and the subsequent modulation of the arachidonic acid cascade, highlights a promising therapeutic target for conditions involving nerve injury and neuroinflammation. The provided data and protocols offer a foundational framework for researchers aiming to further investigate and leverage the therapeutic potential of iPLA₂β inhibition in the nervous system.

References

What is the function of FKGK11 in cancer biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of KIF11 in Cancer Biology

A Note on the Query: The term "FKGK11" did not yield specific results in cancer biology literature. It is highly probable that this is a typographical error. Based on the similarity in nomenclature and the extensive research available, this guide will focus on Kinesin Family Member 11 (KIF11) , a protein with a significant and well-documented role in cancer biology. We will also briefly touch upon other possibilities such as STK11, FAK, and KLF11 which are also crucial in cancer research.

Core Functions of KIF11 in Cancer Biology

Kinesin Family Member 11 (KIF11), also known as Kinesin-5, Eg5, or KSP, is a motor protein that plays an indispensable role in the formation and maintenance of the bipolar spindle during mitosis.[1][2] Its primary function is to slide microtubules apart, a critical step for proper chromosome segregation. In the context of cancer, KIF11 is frequently found to be upregulated in various malignancies, and this overexpression is often associated with tumor progression and poor patient prognosis.[1][2]

The role of KIF11 in cancer extends beyond mitosis. It is implicated in promoting key hallmarks of cancer, including proliferation, invasion, and metastasis through the regulation of various cell signaling pathways.[1]

Role in Cell Proliferation and Mitosis

As a crucial mitotic kinesin, KIF11's primary role in cancer proliferation is linked to its function in cell division. By facilitating the formation of the mitotic spindle, KIF11 ensures the accurate separation of chromosomes into daughter cells.[1][2] Upregulated KIF11 expression allows for uncontrolled and rapid cell division, a defining characteristic of cancer. Inhibition of KIF11 leads to mitotic arrest and subsequent cell death, highlighting its importance in cancer cell survival.[3]

Involvement in Invasion and Metastasis

Emerging evidence suggests that KIF11 also contributes to cancer cell invasion and metastasis.[1] While the precise mechanisms are still under investigation, it is believed that KIF11's influence on the cytoskeleton and its interaction with various signaling pathways contribute to the increased motility and invasive capabilities of cancer cells.[3][4]

KIF11 as a Prognostic Biomarker and Therapeutic Target

The elevated expression of KIF11 in numerous cancers, including breast cancer, adrenocortical carcinoma, colorectal cancer, non-small-cell lung cancer, and hepatocellular carcinoma, has positioned it as a significant prognostic biomarker.[1][4][5][6] Higher KIF11 levels are often correlated with more aggressive tumors and poorer patient outcomes.[1][4] This makes KIF11 a promising therapeutic target. Several inhibitors of KIF11 have been developed and are being investigated for their anticancer effects.[3]

KIF11 Signaling Pathways in Cancer

KIF11 is known to influence several oncogenic signaling pathways, thereby promoting cancer progression.

Wnt/β-catenin Pathway

KIF11 has been shown to promote the activation of the Wnt/β-catenin pathway, which is a critical regulator of cell proliferation and differentiation.[1] The aberrant activation of this pathway is a common event in many cancers.

KIF11_Wnt_Pathway KIF11 KIF11 Wnt Wnt Signaling KIF11->Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin Proliferation Cancer Cell Proliferation Beta_Catenin->Proliferation

Caption: KIF11-mediated activation of the Wnt/β-catenin signaling pathway.

p53/GSK3β Signaling

In colorectal cancer, silencing of KIF11 has been shown to impair tumor growth and increase sensitivity to chemotherapy by affecting the p53/GSK3β signaling pathway.[6] This suggests a role for KIF11 in regulating DNA damage response and apoptosis.

KIF11_p53_Pathway cluster_inhibition KIF11 Silencing KIF11 KIF11 p53 p53 Apoptosis Apoptosis p53->Apoptosis GSK3b GSK3β GSK3b->Apoptosis inhibits Chemosensitivity Chemosensitivity Apoptosis->Chemosensitivity KIF11_silenced KIF11 Silenced KIF11_silenced->p53 activates KIF11_silenced->GSK3b deactivates

Caption: Effect of KIF11 silencing on the p53/GSK3β pathway.

Quantitative Data Summary

Cancer TypeKIF11 ExpressionAssociation with PrognosisReference
Breast CancerHigher mRNA levelsAssociated with poor survival[4]
Adrenocortical CarcinomaUpregulatedAssociated with shorter overall and disease-specific survival[5]
Colorectal CancerUpregulatedAssociated with advanced clinical stage and vessel invasion[6]
Lung AdenocarcinomaHigh expressionPredicted unacceptable overall and progression-free survival[3]

Experimental Protocols

Cell Proliferation Assay (CCK-8)
  • Objective: To investigate the effect of KIF11 inhibition on cancer cell proliferation.

  • Methodology:

    • Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) or adrenocortical carcinoma cells (NCI-H295R) in 96-well plates.[4][5]

    • Treat cells with a KIF11 inhibitor (e.g., small-hairpin RNA against KIF11, Monastrol) or a control.[4][5]

    • After a specified incubation period (e.g., 24 or 48 hours), add Cell Counting Kit-8 (CCK-8) solution to each well.[4][5]

    • Incubate for a further 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader to determine the number of viable cells.

Invasion Assay (Transwell Assay)
  • Objective: To assess the impact of KIF11 on the invasive capabilities of cancer cells.

  • Methodology:

    • Use Transwell chambers with a Matrigel-coated membrane.

    • Seed cancer cells (with or without KIF11 inhibition) in the upper chamber in a serum-free medium.

    • Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invaded cells under a microscope.[4]

Dual-Luciferase Reporter Assay
  • Objective: To validate the interaction between a microRNA (e.g., miR-30a) and the 3' UTR of KIF11 mRNA.

  • Methodology:

    • Co-transfect cells with a reporter plasmid containing the KIF11 3' UTR downstream of a luciferase gene and a plasmid expressing the miRNA of interest.

    • A control group is transfected with a reporter plasmid containing a mutated KIF11 3' UTR.

    • After incubation, lyse the cells and measure the activities of both Firefly and Renilla luciferases.

    • A significant decrease in the relative luciferase activity in the presence of the miRNA indicates a direct interaction.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro Cell-based Assays start Hypothesis: KIF11 is a therapeutic target in cancer in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies (e.g., Xenograft models) start->in_vivo clinical Clinical Data Analysis (e.g., TCGA database) start->clinical conclusion Conclusion: KIF11 is a prognostic biomarker and therapeutic target proliferation Proliferation Assay (CCK-8) in_vitro->proliferation invasion Invasion Assay (Transwell) in_vitro->invasion apoptosis Apoptosis Assay (Flow Cytometry) in_vitro->apoptosis in_vivo->conclusion clinical->conclusion

Caption: General workflow for investigating the role of KIF11 in cancer.

Other Potential Genes of Interest

As "this compound" may have been a typo for other genes relevant to cancer biology, here is a brief overview of other possibilities:

  • STK11 (Serine/Threonine Kinase 11): Also known as LKB1, it is a master kinase that acts as a tumor suppressor.[7][8] Mutations in STK11 are linked to an increased susceptibility to cancer and are frequently observed in various malignancies, including lung and ovarian cancer.[7][8][9]

  • FAK (Focal Adhesion Kinase): A non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[10][11] FAK is often overexpressed in tumors and is associated with cancer progression and metastasis.[10][11]

  • KLF11 (Krüppel-like Factor 11): A transcription factor that can act as both a tumor suppressor and a tumor promoter depending on the cellular context.[12] It is involved in the TGF-β signaling pathway, which regulates cell growth and differentiation.[12]

This guide provides a comprehensive overview of the function of KIF11 in cancer biology, based on the available scientific literature. Further research is ongoing to fully elucidate the complex roles of this protein and to develop effective KIF11-targeted therapies for cancer treatment.

References

The Role of FKGK11 in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of FKGK11, a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2 or iPLA2β), in the modulation of inflammatory pathways. GVIA iPLA2 is a key enzyme in the generation of lipid mediators that drive inflammation. By inhibiting this enzyme, this compound presents a promising tool for the investigation and potential therapeutic targeting of a range of inflammatory and autoimmune diseases. This document details the underlying signaling pathways, presents available quantitative data on the effects of GVIA iPLA2 inhibition, and provides exemplary experimental protocols for studying the anti-inflammatory effects of this compound in vitro.

Introduction: The Central Role of GVIA iPLA2 in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A critical aspect of the inflammatory cascade is the production of lipid mediators, which are potent signaling molecules that regulate the intensity and duration of the inflammatory response. Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) is a ubiquitously expressed enzyme that plays a crucial housekeeping role in membrane phospholipid remodeling. However, its activity is also strongly implicated in pathological inflammatory processes.

GVIA iPLA2 catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of a free fatty acid and a lysophospholipid. A key fatty acid released through this process is arachidonic acid, the precursor to a major class of pro-inflammatory mediators known as eicosanoids. This family includes prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. These molecules are potent drivers of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever.

Given its central role in initiating the eicosanoid signaling cascade, GVIA iPLA2 has emerged as a compelling target for anti-inflammatory drug development. The selective inhibition of GVIA iPLA2 offers a therapeutic strategy to dampen the production of a broad spectrum of pro-inflammatory lipid mediators.

This compound: A Selective Inhibitor of GVIA iPLA2

This compound is a synthetic small molecule that has been identified as a potent and selective inhibitor of GVIA iPLA2. Its chemical structure allows it to specifically target the active site of the GVIA iPLA2 enzyme, thereby blocking its catalytic activity. The selectivity of this compound for GVIA iPLA2 over other phospholipase A2 isoforms is a critical feature, as it minimizes off-target effects and allows for a more precise investigation of the role of GVIA iPLA2 in cellular processes.

While direct quantitative data on the anti-inflammatory effects of this compound is limited in the public domain, studies on closely related and more potent GVIA iPLA2 inhibitors, such as FKGK18, provide valuable insights into the expected biological activity of this class of compounds.

Data Presentation: Quantitative Effects of GVIA iPLA2 Inhibition

The following table summarizes the available quantitative data for the potent GVIA iPLA2 inhibitor FKGK18, a close analog of this compound. This data provides a strong indication of the potential efficacy of this compound in inhibiting GVIA iPLA2 and its downstream inflammatory effects.

InhibitorTargetAssay SystemIC50 / EffectReference
FKGK18 GVIA iPLA2 (iPLA2β)In vitro enzyme activity assay~5 x 10⁻⁸ M[1]
FKGK18 Prostaglandin E2 (PGE2) ReleaseHuman Pancreatic IsletsInhibition of glucose-stimulated PGE2 release[2]

Note: This data for FKGK18 is presented as a surrogate for this compound due to the limited availability of specific quantitative data for this compound in the context of inflammatory marker inhibition.

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound modulates inflammatory pathways is through the inhibition of GVIA iPLA2, which sits at the apex of a significant pro-inflammatory signaling cascade.

The Arachidonic Acid Cascade

The canonical pathway initiated by GVIA iPLA2 in inflammation is the arachidonic acid cascade.

cluster_inhibition Membrane Membrane Phospholipids i1 Membrane->i1 AA Arachidonic Acid COX COX-1/COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE2, etc.) Inflammation Inflammatory Response (Vasodilation, Pain, Fever) PGs->Inflammation LTs Leukotrienes LTs->Inflammation iPLA2 GVIA iPLA2 COX->PGs LOX->LTs i1->AA GVIA iPLA2 This compound This compound This compound->i1 Inhibition

Figure 1: The Arachidonic Acid Cascade and the inhibitory action of this compound.

As depicted in Figure 1, GVIA iPLA2 acts on membrane phospholipids to release arachidonic acid. This is then metabolized by COX and LOX enzymes to produce prostaglandins and leukotrienes, respectively, which are key drivers of the inflammatory response. This compound intervenes at the initial step of this cascade, preventing the liberation of arachidonic acid and thereby attenuating the production of all downstream pro-inflammatory eicosanoids.

Experimental Protocols

The following section provides a detailed methodology for a key experiment to assess the anti-inflammatory properties of this compound in an in vitro setting.

In Vitro Macrophage Inflammation Assay

This protocol describes the use of a murine macrophage cell line (e.g., RAW 264.7) to model an inflammatory response and to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

5.1.1. Materials and Reagents

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

  • 96-well cell culture plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

5.1.2. Experimental Workflow

A 1. Seed RAW 264.7 cells in 96-well plates B 2. Incubate for 24h to allow adherence A->B C 3. Pre-treat with this compound (various concentrations) for 1h B->C D 4. Stimulate with LPS (e.g., 100 ng/mL) to induce inflammation C->D E 5. Incubate for a defined period (e.g., 6h or 24h) D->E F 6. Collect cell culture supernatants E->F G 7. Quantify TNF-α and IL-6 levels using ELISA F->G H 8. Analyze data and determine IC50 of this compound G->H

Figure 2: Workflow for the in vitro macrophage inflammation assay.

5.1.3. Step-by-Step Procedure

  • Cell Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Harvest the cells and seed them into 96-well plates at a density of 5 x 10^4 cells per well. Incubate for 24 hours to allow the cells to adhere.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate the plates for 1 hour.

  • Inflammatory Stimulation: Prepare a stock solution of LPS in PBS. Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include wells with cells and this compound but no LPS as a negative control.

  • Incubation: Incubate the plates for a predetermined time, typically 6 hours for TNF-α measurement and 24 hours for IL-6 measurement.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatants without disturbing the cell monolayer.

  • Cytokine Quantification: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Construct dose-response curves by plotting the percentage of cytokine inhibition against the concentration of this compound. Calculate the half-maximal inhibitory concentration (IC50) for each cytokine.

Conclusion and Future Directions

This compound, as a potent and selective inhibitor of GVIA iPLA2, represents a valuable pharmacological tool for dissecting the intricate role of this enzyme in inflammatory signaling. The inhibition of GVIA iPLA2 by this compound effectively blocks the production of arachidonic acid-derived pro-inflammatory eicosanoids, thereby attenuating the inflammatory response. While further studies are required to fully elucidate the quantitative effects of this compound on a broad range of inflammatory mediators and to explore its efficacy in in vivo models of inflammatory diseases, the available data on related compounds strongly supports its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on comprehensive dose-response studies, investigation of its impact on other inflammatory signaling pathways, and evaluation in preclinical models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.

References

FKGK11: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂), an enzyme implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development. It includes a timeline of key milestones, a summary of its inhibitory activity, detailed experimental protocols, and visualizations of relevant signaling pathways.

Discovery and Development Timeline

The development of this compound emerged from research focused on creating selective inhibitors for phospholipase A₂ (PLA₂) enzymes. The timeline below highlights key milestones in its journey from a synthesized compound to a valuable research tool.

  • 2008: In a study focused on the synthesis of polyfluoro ketones for the selective inhibition of human phospholipase A₂ enzymes, 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one, later named this compound, is identified as a selective inhibitor of GVIA iPLA₂.[1] The study concludes that the pentafluoroethyl ketone functionality is crucial for this selectivity.[1]

  • 2012: Further research delves into the precise binding mode of fluoroketone ligands like this compound to iPLA₂.[2] This work, combining deuterium exchange mass spectrometry and molecular dynamics, provides a deeper understanding of the inhibitor-enzyme interaction, paving the way for the design of even more potent and selective inhibitors.[2]

  • 2012: The therapeutic potential of this compound is demonstrated in a murine model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[2][3] The study reveals that this compound administration leads to a significant reduction in the clinical severity and progression of the disease, highlighting the key role of GVIA iPLA₂ in both the onset and progression of EAE.[3][4]

  • 2013: A study reports on the development of new potent and selective polyfluoroalkyl ketone inhibitors of GVIA iPLA₂, with this compound serving as a lead compound. The introduction of a methoxy group at the para position of the phenyl group of this compound results in an even more potent inhibitor.[4][5]

  • 2014: The role of iPLA₂ in Wallerian degeneration and axon regeneration after peripheral nerve injury is investigated using this compound as a selective inhibitor.[6] The study suggests that iPLA₂ GVIA plays a role in the early stages of myelin breakdown.[6]

  • 2015: Research demonstrates that this compound can inhibit lysoPC-induced TRPC6 externalization and promote re-endothelialization of carotid injuries in hypercholesterolemic mice, suggesting its potential as a therapeutic agent in cardiovascular diseases.[7]

  • 2017: A study explores the combination therapy of an iPLA₂ inhibitor with the anticancer drug paclitaxel for ovarian cancer. This compound is shown to inhibit tumor development in a xenograft mouse model, and its combination with paclitaxel is highly effective in blocking ovarian cancer development.[8][9]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against various phospholipase A₂ enzymes.

ParameterEnzymeValueReference
XI(50) GVIA iPLA₂0.0073[1][7]
XI(50) GVIA iPLA₂0.0014[3]
Inhibition at 0.091 mole fraction GVIA iPLA₂> 95%[6][7]
Inhibition at 0.091 mole fraction sPLA₂29%[7]
Inhibition at 0.091 mole fraction cPLA₂17%[6][7]

XI(50): The mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50%.

Mechanism of Action

This compound functions as a selective inhibitor of GVIA iPLA₂ by binding to the catalytic domain of the enzyme.[10] This binding obstructs the interaction between the enzyme and its lipid substrates, thereby preventing the hydrolysis of phospholipids.[10] The inhibition of iPLA₂ by this compound has been shown to modulate downstream signaling pathways involved in inflammation, cell proliferation, and neurodegeneration.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids iPLA2 GVIA iPLA₂ Phospholipids->iPLA2 Hydrolysis Arachidonic_Acid Arachidonic Acid iPLA2->Arachidonic_Acid Lysophospholipids Lysophospholipids iPLA2->Lysophospholipids This compound This compound This compound->iPLA2 Inhibition Downstream_Signaling Downstream Signaling (Inflammation, etc.) Arachidonic_Acid->Downstream_Signaling Lysophospholipids->Downstream_Signaling

Caption: this compound inhibits GVIA iPLA₂, blocking phospholipid hydrolysis.

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

In Vivo Administration in a Murine Model of EAE
  • Animal Model: C57BL/6 mice.

  • Inhibitor Preparation: A 2 mM solution of this compound is prepared.

  • Administration: Mice are given daily intraperitoneal injections of 200 μl of the 2 mM this compound solution.[6]

In Vivo Ovarian Cancer Xenograft Model
  • Animal Model: NOD/SCID mice.

  • Tumor Cell Injection: 8 x 10⁶ HEY or SKOV3 human ovarian cancer cells are injected intraperitoneally.[9]

  • Inhibitor Preparation: A stock solution of this compound (5.5 mol/L) is freshly diluted to 2 mmol/L in PBS before use.[9]

  • Treatment Regimen: Starting 8-10 days after tumor cell injection, mice receive intraperitoneal injections of 200 μL of the this compound solution three times per week for 3 to 4 weeks.[9]

In Vitro Inhibition of LysoPC-induced PLA₂ Activity
  • Cell Line: Bovine Aortic Endothelial Cells (BAECs).

  • Cell Culture: BAECs are serum-starved for 18 hours.

  • Treatment: Cells are incubated with medium (control) or this compound (20 μmol/L) for 1 hour, followed by stimulation with lysophosphatidylcholine (lysoPC) (12.5 μmol/L) for 15 minutes.[7]

  • Outcome Measurement: The change in PLA₂ activity is measured. In control cells, lysoPC induces an increase in PLA₂ activity, which is significantly reduced in cells pretreated with this compound.[7]

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed BAECs B Serum-starve for 18h A->B C1 Incubate with Medium (1h) B->C1 C2 Incubate with This compound (20 µM, 1h) B->C2 D Stimulate with lysoPC (12.5 µM, 15 min) C1->D C2->D E Measure PLA₂ Activity D->E

Caption: Workflow for in vitro PLA₂ activity assay with this compound.

Signaling Pathways and Therapeutic Implications

The inhibition of GVIA iPLA₂ by this compound has demonstrated therapeutic potential in various disease models by modulating specific signaling pathways.

Neuroinflammation in Experimental Autoimmune Encephalomyelitis (EAE)

In the context of EAE, GVIA iPLA₂ is implicated in the production of pro-inflammatory lipid mediators that contribute to demyelination and neuroinflammation. By inhibiting iPLA₂, this compound reduces the severity of the disease.

iPLA2 GVIA iPLA₂ Activity PL_Hydrolysis Phospholipid Hydrolysis iPLA2->PL_Hydrolysis Pro_Inflammatory_Lipids Pro-inflammatory Lipid Mediators PL_Hydrolysis->Pro_Inflammatory_Lipids Neuroinflammation Neuroinflammation & Demyelination Pro_Inflammatory_Lipids->Neuroinflammation EAE_Progression EAE Progression Neuroinflammation->EAE_Progression This compound This compound This compound->iPLA2 Inhibition

Caption: this compound's role in mitigating EAE progression.

Ovarian Cancer Proliferation and Metastasis

In ovarian cancer, iPLA₂ activity has been linked to processes that promote tumor growth and metastasis, such as cell adhesion, migration, and invasion. This compound, by inhibiting iPLA₂, can impede these processes.

iPLA2 GVIA iPLA₂ Activity Cell_Adhesion Cell Adhesion iPLA2->Cell_Adhesion Cell_Migration Cell Migration iPLA2->Cell_Migration Cell_Invasion Cell Invasion iPLA2->Cell_Invasion Tumor_Development Tumor Development & Metastasis Cell_Adhesion->Tumor_Development Cell_Migration->Tumor_Development Cell_Invasion->Tumor_Development This compound This compound This compound->iPLA2 Inhibition

Caption: this compound's impact on ovarian cancer cell processes.

Conclusion

This compound has been established as a valuable chemical probe for studying the physiological and pathological roles of GVIA iPLA₂. Its selectivity and demonstrated in vivo efficacy in various disease models underscore the potential of targeting this enzyme for therapeutic intervention. Further research and development of this compound and its analogs may lead to novel treatments for inflammatory diseases, neurodegenerative disorders, and certain types of cancer.

References

The Role of Fractalkine (FKN/CX3CL1) in Myelination and Demyelination: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myelination, the process of forming a lipid-rich myelin sheath around neuronal axons, is critical for rapid and efficient nerve impulse conduction in the central nervous system (CNS). This intricate process is orchestrated by oligodendrocytes, the myelin-producing cells of the CNS. Conversely, demyelination, the loss of this protective sheath, is a hallmark of several debilitating neurological disorders, most notably multiple sclerosis (MS). The subsequent disruption of nerve signaling leads to a range of sensory, motor, and cognitive impairments. While the endogenous capacity for remyelination exists, it is often incomplete and fails in chronic disease states. Therefore, therapeutic strategies aimed at promoting robust and sustained remyelination are of paramount importance.

Emerging evidence has identified the chemokine Fractalkine (FKN), also known as CX3CL1, as a significant modulator of myelination and remyelination.[1][2] This technical guide provides a comprehensive overview of the current understanding of FKN's impact on these processes, with a focus on the underlying cellular and molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and neuropharmacology.

Core Concepts: Myelination and Demyelination

The formation of the myelin sheath is a complex developmental process involving the proliferation and migration of oligodendrocyte precursor cells (OPCs), followed by their differentiation into mature, myelinating oligodendrocytes.[3][4] This process is tightly regulated by a multitude of signaling molecules and cellular interactions.[4][5][6]

Demyelinating diseases are characterized by the destruction of the myelin sheath and damage to oligodendrocytes.[7][8][9] The most common inflammatory demyelinating disease of the CNS is multiple sclerosis.[7][9] While the body has natural repair mechanisms, the efficiency of remyelination can be limited.[10] Promoting the differentiation of endogenous OPCs is a promising therapeutic strategy for CNS demyelinating disorders.[11][12][13]

Fractalkine (FKN/CX3CL1) and its Receptor CX3CR1

Fractalkine is a unique chemokine that exists in both a membrane-bound and a soluble form. It is the sole member of the CX3C chemokine family and signals through its specific receptor, CX3CR1. In the CNS, FKN is expressed by various cell types, including neurons, while CX3CR1 is found on microglia, astrocytes, and, importantly, on oligodendrocyte precursor cells (OPCs).[2] This specific expression pattern positions the FKN-CX3CR1 signaling axis as a critical communication pathway in the regulation of glial cell function and neuronal-glial interactions.

Impact of Fractalkine on Myelination and Remyelination

Recent studies have highlighted the pro-myelinating and pro-remyelinating effects of Fractalkine. Preliminary data has indicated that the molecule fractalkine can improve central nervous system remyelination by increasing the production of oligodendrocytes.[1]

Quantitative Data on Fractalkine's Effects

The following tables summarize key quantitative findings from preclinical studies investigating the role of FKN in oligodendrocyte differentiation and remyelination.

Table 1: In Vitro Effects of Fractalkine on Oligodendrocyte Lineage Cells

Experimental ConditionCell TypeOutcome MeasureResultReference
Incubation with FKNOPCsPercentage of MBP+ cells31.52% ± 11.77% increase at 2 DIV[14]
Anti-FKN TreatmentSVZ precursor cellsPercentage of BCAS1+ oligodendrocytes48.57% ± 8.43% decrease[14]
Anti-FKN TreatmentSVZ precursor cellsPercentage of GFAP+ astrocytes19.56% ± 4.38% increase[14]
Anti-FKN TreatmentSVZ precursor cellsPercentage of βIII+ neurons37.33% ± 5.13% decrease[14]

Table 2: In Vivo Effects of Fractalkine on Remyelination

Experimental ModelTreatmentOutcome MeasureResultReference
Cuprizone-induced demyelinationFKN infusionde novo oligodendrocyte formationIncreased[2]
Cuprizone-induced demyelinationFKN infusionRemyelination in corpus callosum and cortical gray matterEnhanced[2]
Cuprizone-induced demyelinationFKN infusionOPC proliferation in cortical gray matterIncreased[2]
Cuprizone-induced demyelinationFKN infusionMicroglia/macrophage activationAttenuated[2]

Signaling Pathways and Mechanisms of Action

Fractalkine exerts its effects on myelination through direct actions on OPCs and by modulating the neuroinflammatory environment, primarily through its interaction with microglia.

Direct Effects on Oligodendrocyte Precursor Cells (OPCs)
  • Promotion of Differentiation: Exogenous FKN has been shown to be sufficient to accelerate the differentiation of OPCs into mature, myelin basic protein (MBP)-expressing oligodendrocytes.[14] This suggests a direct role for FKN in promoting the maturation of oligodendrocyte lineage cells.

Modulation of Microglia
  • Attenuation of Microglial Activation: In demyelinating conditions, activated microglia can be detrimental to remyelination. FKN infusion has been shown to attenuate microglia activation in vivo, creating a more permissive environment for myelin repair.[2]

  • Cooperative Effect with OPCs: In vitro co-culture experiments have revealed that the pro-oligodendrogenic effect of FKN is enhanced when both OPCs and microglia are stimulated with the chemokine. This indicates a synergistic interaction between these two cell types mediated by FKN signaling.[2]

The signaling pathways downstream of CX3CR1 activation in OPCs are still under investigation. However, given the role of FKN in cell differentiation and migration in other contexts, it is plausible that pathways involving PI3K/Akt and MAPK/ERK are involved.

Proposed Signaling Pathway for FKN-Mediated Oligodendrocyte Differentiation

FKN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (OPC) FKN Fractalkine (FKN) CX3CR1 CX3CR1 FKN->CX3CR1 Binding & Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CX3CR1->Downstream TF Transcription Factors Downstream->TF Differentiation Oligodendrocyte Differentiation & Maturation TF->Differentiation

Caption: FKN signaling pathway in oligodendrocyte precursor cells (OPCs).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies on Fractalkine.

Cuprizone-Induced Demyelination Mouse Model

This is a widely used model to study de- and remyelination in the CNS.

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone for a period of 5-6 weeks. This leads to widespread demyelination, particularly in the corpus callosum.

  • Assessment of Demyelination/Remyelination:

    • Immunohistochemistry: Brain sections are stained for myelin markers such as Myelin Basic Protein (MBP) or Luxol Fast Blue (LFB). Oligodendrocyte lineage cells are identified using markers like Olig2, CC1, and PDGFRα.

    • Electron Microscopy: Provides ultrastructural analysis of myelin sheath thickness and integrity.

  • Therapeutic Intervention: FKN or a vehicle control is typically administered via intracerebroventricular (ICV) infusion using osmotic mini-pumps.[2]

In Vitro Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation Assay

This assay is used to assess the direct effects of compounds on OPC differentiation.

  • OPC Isolation: OPCs are isolated from the cortices of early postnatal (P1-P7) rat or mouse pups. This often involves immunopanning or magnetic-activated cell sorting (MACS) using antibodies against OPC surface markers like PDGFRα or O4.

  • Cell Culture: Purified OPCs are cultured in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2.

  • Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking the mitogens. Test compounds, such as FKN, are added to this medium.

  • Assessment of Differentiation: After a set period (e.g., 2-5 days), cells are fixed and immunostained for markers of mature oligodendrocytes, such as MBP. The percentage of MBP-positive cells is then quantified.[14]

Experimental Workflow for Assessing FKN's Effect on Remyelination

Experimental_Workflow start Start: C57BL/6 Mice cuprizone Cuprizone Diet (5 weeks) Induces Demyelination start->cuprizone treatment Treatment Groups cuprizone->treatment fkn_group FKN Infusion (ICV) treatment->fkn_group Group 1 vehicle_group Vehicle Infusion (ICV) treatment->vehicle_group Group 2 analysis Analysis (2-4 weeks post-treatment) fkn_group->analysis vehicle_group->analysis ihc Immunohistochemistry (MBP, Olig2, CC1) analysis->ihc em Electron Microscopy analysis->em behavior Behavioral Tests (optional) analysis->behavior end End: Assess Remyelination ihc->end em->end behavior->end

Caption: Workflow for in vivo assessment of FKN-mediated remyelination.

Conclusion and Future Directions

The evidence strongly suggests that Fractalkine plays a beneficial role in promoting oligodendrocyte differentiation and enhancing remyelination in the context of demyelinating injury.[2] Its dual action on both OPCs and microglia makes it an attractive therapeutic target. Future research should focus on elucidating the precise downstream signaling pathways activated by FKN in oligodendroglial cells. Furthermore, the development of small molecule agonists for the CX3CR1 receptor that can cross the blood-brain barrier could represent a promising therapeutic avenue for demyelinating diseases like multiple sclerosis. Clinical trials will be necessary to translate these preclinical findings into effective therapies for patients.[15][16]

References

The Structural Basis for FKGK11 Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: FKGK11 is recognized as a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), an enzyme implicated in various physiological and pathological processes, including ovarian cancer and neurological disorders.[1] Understanding the structural basis of its selectivity is paramount for the development of next-generation therapeutic agents with improved potency and reduced off-target effects. This technical guide synthesizes the available information on this compound, its target enzyme, and the broader principles of phospholipase A2 inhibition to elucidate the key determinants of its selective action. While direct crystallographic data for the this compound-GVIA iPLA2 complex is not publicly available, this document provides a comprehensive overview based on the known structural features of the enzyme family, quantitative data, and standard experimental methodologies.

Quantitative Data on this compound Activity

The precise quantitative data for this compound's inhibitory activity against a broad panel of phospholipases and other enzymes remains limited in publicly accessible literature. The primary characterization of this compound is as a potent inhibitor of GVIA iPLA2. For the purpose of this guide, a hypothetical dataset is presented below to illustrate how such data would be structured for comparative analysis.

Target EnzymeIC50 (nM)Ki (nM)Assay ConditionsReference
GVIA iPLA2 (Human) 15 5.2 Fluorescent substrate assay, 25°C, pH 7.4 [Hypothetical]
GIVA cPLA2 (Human)>10,000-Radiometric assay, 37°C, pH 7.5[Hypothetical]
sPLA2-V (Human)>10,000-Colorimetric assay, 37°C, pH 8.0[Hypothetical]
PI3Kα>50,000-Kinase-Glo assay, 25°C, pH 7.4[Hypothetical]
mTOR>50,000-TR-FRET assay, 25°C, pH 7.4[Hypothetical]

Table 1: Hypothetical Selectivity Profile of this compound. This table illustrates the expected high selectivity of this compound for GVIA iPLA2 over other phospholipase A2 subtypes and unrelated kinases.

The Target: Group VIA Calcium-Independent Phospholipase A2 (GVIA iPLA2)

GVIA iPLA2, also known as iPLA2β, is an 85-kDa enzyme that catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid and a lysophospholipid. Unlike other phospholipase A2 families, its activity is independent of calcium ions.

Structural Features of GVIA iPLA2 Relevant to Selectivity:

The catalytic domain of GVIA iPLA2 shares a conserved α/β hydrolase fold. Key features that likely contribute to inhibitor selectivity include:

  • The Catalytic Dyad: Comprised of a serine and an aspartate residue, this is the site of covalent modification by some classes of inhibitors.

  • The Binding Pocket: The shape, depth, and electrostatic properties of the substrate-binding pocket are critical determinants of selectivity. The pocket must accommodate the phospholipid substrate, and inhibitors that mimic the substrate's structure can achieve high affinity and selectivity.

  • The "Lid" Domain: A flexible loop or domain that covers the active site. The conformation of this lid can be a point of selectivity, with some inhibitors binding preferentially to an open or closed conformation.

Experimental Protocols for Determining Selectivity

A robust assessment of inhibitor selectivity involves a panel of assays against related and unrelated enzymes.

3.1. GVIA iPLA2 Inhibition Assay (Fluorescent Method)

This assay measures the enzymatic activity of GVIA iPLA2 by monitoring the release of a fluorescent fatty acid from a synthetic substrate.

  • Materials:

    • Recombinant human GVIA iPLA2

    • Fluorescent phospholipid substrate (e.g., PED-A1)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

    • This compound (or other test compounds) dissolved in DMSO

    • 96-well microplate

    • Fluorescence plate reader

  • Protocol:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add 10 µL of each inhibitor dilution.

    • Add 70 µL of GVIA iPLA2 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the fluorescent substrate.

    • Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 30 minutes.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a dose-response curve.

3.2. Kinase Selectivity Profiling (Example: PI3Kα)

To ensure this compound does not exhibit off-target kinase inhibition, counter-screening against a panel of kinases is essential.

  • Materials:

    • Recombinant human PI3Kα

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • ATP

    • Substrate peptide

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • This compound dissolved in DMSO

    • White, opaque 96-well plates

    • Luminometer

  • Protocol:

    • Prepare a serial dilution of this compound.

    • Add the inhibitor, PI3Kα, and substrate peptide to the wells of the plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

4.1. GVIA iPLA2 Signaling Pathway

GVIA iPLA2 plays a role in various cellular processes, including membrane homeostasis, signal transduction, and inflammation. Its activity releases arachidonic acid, a precursor for eicosanoids, and lysophospholipids, which can act as signaling molecules.

GVIA_iPLA2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Lysophospholipids Lysophospholipids GVIA_iPLA2 GVIA iPLA2 (PNPLA8) GVIA_iPLA2->MembranePhospholipids Hydrolyzes GVIA_iPLA2->ArachidonicAcid Releases GVIA_iPLA2->Lysophospholipids Releases This compound This compound This compound->GVIA_iPLA2 Inhibition Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) ArachidonicAcid->Eicosanoids Signaling Signal Transduction (e.g., GPCR activation) Lysophospholipids->Signaling MembraneRemodeling Membrane Remodeling & Repair Lysophospholipids->MembraneRemodeling

Caption: Signaling pathway of GVIA iPLA2 and the inhibitory action of this compound.

4.2. Experimental Workflow for Assessing Inhibitor Selectivity

A logical workflow is crucial for systematically evaluating the selectivity of a compound like this compound.

Inhibitor_Selectivity_Workflow Start Start: Compound Synthesis (this compound) PrimaryAssay Primary Assay: Inhibition of GVIA iPLA2 Start->PrimaryAssay DetermineIC50 Determine IC50 PrimaryAssay->DetermineIC50 IsActive Is IC50 < Threshold? DetermineIC50->IsActive SecondaryAssay Secondary Assays: Selectivity Panel IsActive->SecondaryAssay Yes Discard Discard or Redesign IsActive->Discard No SubfamilyAssays Other iPLA2 Subtypes SecondaryAssay->SubfamilyAssays OtherPLA2Assays cPLA2, sPLA2 Families SecondaryAssay->OtherPLA2Assays UnrelatedTargets Kinases, Proteases, etc. SecondaryAssay->UnrelatedTargets AnalyzeData Analyze Selectivity Data SubfamilyAssays->AnalyzeData OtherPLA2Assays->AnalyzeData UnrelatedTargets->AnalyzeData IsSelective Is Compound Selective? AnalyzeData->IsSelective LeadCandidate Lead Candidate IsSelective->LeadCandidate Yes IsSelective->Discard No

Caption: Workflow for determining the selectivity of an inhibitor like this compound.

Conclusion

The selectivity of this compound for GVIA iPLA2 is a critical attribute for its potential as a therapeutic agent. While the precise three-dimensional interactions remain to be fully elucidated by structural biology techniques, the basis for this selectivity likely resides in the unique topology and chemical environment of the GVIA iPLA2 active site. A thorough understanding of these features, guided by comprehensive selectivity profiling as outlined in this guide, is essential for the rational design of future inhibitors with enhanced properties. The methodologies and workflows presented here provide a framework for the rigorous evaluation of such compounds.

References

Methodological & Application

FKGK11 Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), an enzyme implicated in various cellular processes, including proliferation, migration, and apoptosis.[1] Dysregulation of iPLA2 activity has been associated with the pathogenesis of several diseases, including ovarian cancer and neurological disorders. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer and neuronal cells.

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the enzymatic activity of iPLA2. This enzyme is responsible for hydrolyzing the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. These lipid products can act as signaling molecules in various pathways. Inhibition of iPLA2 by this compound is thought to disrupt these signaling cascades, impacting cell behavior. In the context of cancer, particularly ovarian cancer, inhibition of iPLA2 has been shown to suppress cell proliferation and tumorigenicity.[1] One of the downstream pathways affected by iPLA2 inhibition is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses, cell cycle regulation, and apoptosis.

Application Data

Effects on Ovarian Cancer Cells

This compound has been demonstrated to reduce the adhesion, migration, and invasion of epithelial ovarian cancer (EOC) cells.[2] Furthermore, in vivo studies using xenograft mouse models have shown that this compound can inhibit tumor development.[2] While specific IC50 values for this compound in various ovarian cancer cell lines are not widely published, studies on other iPLA2 inhibitors, such as bromoenol lactone (BEL), provide insight into the potential efficacy.

Compound Cell Line Effect Concentration Reference
Bromoenol lactone (BEL)OVCAR-3, SKOV-3, Dov-13Inhibition of cell growthSignificant effect at 0.5 µM[1]
Bromoenol lactone (BEL)OVCAR-3, SKOV-3, Dov-13Induction of S- and G2/M-phase cell cycle arrestNot specified[1]
Bromoenol lactone (BEL)OVCAR-3, SKOV-3, Dov-13Modest increase in apoptosisNot specified[1]
This compoundEpithelial Ovarian Cancer (EOC) CellsReduction of adhesion, migration, and invasionNot specified[2]

Note: The above table summarizes the observed effects of iPLA2 inhibitors on ovarian cancer cells. Researchers should determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., SKOV-3, OVCAR-8)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Migration Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • This compound

  • Target cancer cell line

  • Serum-free medium

  • Complete growth medium (chemoattractant)

  • Boyden chamber inserts (8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add 100 µL of the cell suspension to the upper chamber of the insert.

    • Add this compound at the desired concentrations to both the upper and lower chambers. Include a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • Cell Removal and Staining:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the migrated cells with Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Data Acquisition:

    • Count the number of migrated cells in several random fields of view under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each treatment condition.

    • Compare the migration of this compound-treated cells to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • This compound

  • Target cell line

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.

FKGK11_Signaling_Pathway This compound This compound iPLA2 GVIA iPLA2 This compound->iPLA2 Inhibition p38 p38 MAPK (Activation) iPLA2->p38 Suppression CellCycle Cell Cycle Arrest (S and G2/M) p38->CellCycle Induction Apoptosis Apoptosis p38->Apoptosis Induction

Caption: Proposed signaling pathway of this compound in cancer cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the cell viability (MTT) assay.

Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_staining Incubation & Staining cluster_analysis Analysis Starve Starve Cells (24h) Resuspend Resuspend Cells in Serum-Free Medium Starve->Resuspend Add_Cells Add Cells + this compound to Upper Chamber Resuspend->Add_Cells Add_Chemo Add Chemoattractant to Lower Chamber Incubate Incubate 16-24h Add_Cells->Incubate Remove_Fix_Stain Remove Non-migrated Cells, Fix, and Stain Incubate->Remove_Fix_Stain Count Count Migrated Cells Remove_Fix_Stain->Count

Caption: Experimental workflow for the cell migration assay.

References

Application Notes and Protocols for FKGK11 in a Mouse Model of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher, Scientist, and Drug Development Professional,

Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify any information regarding a compound designated "FKGK11" for the treatment of multiple sclerosis or its application in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. This suggests that "this compound" may be a novel, proprietary compound not yet disclosed in the public domain, an internal designator for a research compound, or a potential misspelling of another agent.

Without any foundational data on the mechanism of action, preclinical efficacy, or safety profile of this compound, it is not possible to provide detailed, accurate, and reliable application notes and protocols as requested. The creation of such documents requires existing experimental data to inform dosage, administration routes, expected outcomes, and the underlying biological pathways.

We are committed to providing accurate and fact-based scientific information. Therefore, in the absence of any data on this compound, we are unable to generate the requested content.

We recommend verifying the compound name and searching for any available internal or preliminary data. Should you be able to provide an alternative name, a chemical identifier (such as a CAS number or IUPAC name), or any published research associated with this compound, we would be pleased to revisit your request and generate the detailed application notes and protocols you require.

For your reference, we are providing a generalized protocol for inducing Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice, which is a standard and widely used model for studying multiple sclerosis. This can serve as a foundational framework into which a novel therapeutic agent could be incorporated for efficacy testing, once its pharmacological properties are understood.

Generalized Protocol: Induction of Chronic EAE in C57BL/6 Mice

This protocol outlines the standard procedure for inducing a chronic form of EAE in female C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials and Reagents
  • Female C57BL/6 mice (8-12 weeks old)

  • MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTx) from Bordetella pertussis

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1 mL syringes with 27-gauge needles

  • Emulsification device (e.g., two Luer-lock syringes and a coupling device)

  • Anesthesia (e.g., isoflurane)

Experimental Workflow

The following diagram illustrates the typical timeline and procedures for EAE induction and monitoring.

EAE_Workflow cluster_pre Preparation cluster_induction Induction Phase cluster_monitoring Monitoring Phase prep Prepare MOG35-55/CFA Emulsion and Pertussis Toxin Solution day0 Day 0: - Immunize with MOG/CFA (s.c.) - Administer PTx (i.p.) prep->day0 day2 Day 2: - Administer second dose of PTx (i.p.) day0->day2 monitoring Daily Monitoring: - Clinical Scoring - Body Weight Measurement day2->monitoring onset ~Day 10-14: Typical Onset of Clinical Signs monitoring->onset peak ~Day 15-20: Peak Disease Severity onset->peak chronic >Day 20: Chronic Phase peak->chronic

Figure 1. Experimental workflow for EAE induction in C57BL/6 mice.
Detailed Protocol

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization, dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an equal volume of CFA containing 4 mg/mL of M. tuberculosis.

    • Create a stable water-in-oil emulsion by combining the MOG35-55 solution and the CFA. Emulsify using two syringes connected by a Luer-lock until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously (s.c.) over two sites on the flanks (100 µL per site). This delivers a dose of 200 µg of MOG35-55 per mouse.

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • On Day 0, shortly after immunization, administer 200 ng of Pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

    • On Day 2 post-immunization, administer a second dose of 200 ng of Pertussis toxin in 100 µL of sterile PBS (i.p.).

  • Clinical Monitoring:

    • Beginning around Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.

    • Use a standardized clinical scoring system to quantify disease severity.

Quantitative Data: EAE Clinical Scoring

The following table provides a standard scale for assessing the clinical severity of EAE in mice.

Clinical ScoreDescription of Symptoms
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

Mice reaching a score of 4 should be closely monitored and provided with easy access to food and water. Euthanasia should be considered based on institutional animal care and use committee (IACUC) guidelines.

Once information on this compound becomes available, this generalized protocol can be adapted to test its therapeutic potential. Key considerations for incorporating a novel compound like this compound would include:

  • Treatment Regimen: Prophylactic (treatment starts before or at the time of immunization) vs. therapeutic (treatment starts after the onset of clinical signs).

  • Dosage: Determined by prior in vitro studies or maximum tolerated dose studies.

  • Route of Administration: Oral gavage, intraperitoneal injection, subcutaneous injection, or intravenous injection.

  • Outcome Measures: In addition to clinical scores, analysis can include histology of the central nervous system to assess inflammation and demyelination, flow cytometry of immune cells, and cytokine profiling.

We hope this generalized information is helpful for your research planning. We remain available to assist further should you acquire specific information about this compound.

Application Notes and Protocols for FKGK11 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme is implicated in various pathological processes, including neuroinflammation, neurodegeneration, and cancer. These application notes provide a comprehensive overview of the available in vivo data for this compound, along with detailed protocols for its administration in preclinical research models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Data Presentation

In Vivo Efficacy of this compound in Neurological Disease Models
Animal ModelDisease ModelDosing RegimenAdministration RouteKey FindingsReference
MiceExperimental Autoimmune Encephalomyelitis (EAE)5 mg/kg/dayIntraperitoneal (i.p.)Ameliorated clinical signs of EAE[1][2]
MicePeripheral Nerve InjuryNot specifiedNot specifiedImplicated in Wallerian degeneration and axon regeneration[3]
In Vivo Efficacy of this compound in Oncology Models
Animal ModelDisease ModelDosing RegimenAdministration RouteKey FindingsReference
MiceOvarian Cancer XenograftNot specifiedNot specifiedInhibited tumor development[1]

Experimental Protocols

Protocol 1: Administration of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on studies demonstrating the efficacy of this compound in ameliorating the clinical severity of EAE, an animal model for multiple sclerosis.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or a suitable oil-based vehicle)

  • 8-10 week old female C57BL/6 mice

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Syringes and needles for immunization and administration

  • Animal scale

  • Clinical scoring sheet for EAE

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

    • Monitor mice daily for clinical signs of EAE starting from day 7.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each day of administration, dilute the stock solution with sterile saline to the final desired concentration for a dose of 5 mg/kg. The final concentration of DMSO should be minimized to avoid toxicity.

  • Administration:

    • Begin administration of this compound or vehicle control at the onset of clinical signs (typically around day 10-12 post-immunization).

    • Administer this compound (5 mg/kg) or vehicle intraperitoneally once daily.

    • Continue daily administration for the desired duration of the study (e.g., until peak disease or a specified endpoint).

  • Monitoring and Evaluation:

    • Monitor the body weight and clinical score of each mouse daily. Clinical scoring for EAE is typically based on a scale of 0 to 5, reflecting the severity of paralysis.

    • At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis (e.g., to assess inflammation and demyelination) and other molecular assays.

Protocol 2: General Protocol for Administration of this compound in a Xenograft Mouse Model of Ovarian Cancer

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous ovarian cancer xenograft model.[1]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or a suitable oil-based vehicle)

  • Female immunodeficient mice (e.g., nude or SCID)

  • Human ovarian cancer cell line (e.g., SKOV-3, OVCAR-3)

  • Matrigel (optional)

  • Syringes and needles for cell injection and drug administration

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Cell Implantation:

    • Harvest ovarian cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Inject the cell suspension (e.g., 5 x 106 cells) subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • On each day of administration, dilute the stock solution to the final desired concentration. The specific dosage will need to be determined based on preliminary dose-ranging studies.

  • Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound or vehicle control via a suitable route (e.g., intraperitoneally, orally, or intravenously). The administration schedule (e.g., daily, every other day) should also be optimized.

  • Monitoring and Evaluation:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of each mouse regularly as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting, PCR).

Visualization of Signaling Pathways and Experimental Workflows

FKGK11_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects PL Membrane Phospholipids iPLA2 GVIA iPLA2 PL->iPLA2 Hydrolysis AA Arachidonic Acid iPLA2->AA LysoPL Lysophospholipids iPLA2->LysoPL Prostaglandins Prostaglandins AA->Prostaglandins Leukotrienes Leukotrienes AA->Leukotrienes Cell_Proliferation Cell Proliferation LysoPL->Cell_Proliferation Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->iPLA2 Inhibition

Caption: Signaling pathway of GVIA iPLA2 and the inhibitory action of this compound.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_evaluation Evaluation Immunization Immunize Mice (MOG35-55 + CFA) PTX Pertussis Toxin (Days 0 & 2) Onset Onset of Clinical Signs Immunization->Onset Treatment_Group This compound (5 mg/kg/day, i.p.) Onset->Treatment_Group Control_Group Vehicle (i.p.) Onset->Control_Group Monitoring Daily Monitoring (Weight & Clinical Score) Treatment_Group->Monitoring Control_Group->Monitoring Analysis Endpoint Analysis (Histology, etc.) Monitoring->Analysis

Caption: Experimental workflow for in vivo administration of this compound in an EAE mouse model.

References

Application of FKGK11 in Ovarian Cancer Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ovarian cancer remains a significant cause of mortality among gynecological malignancies, primarily due to its late diagnosis and high metastatic rate. Cell migration is a critical process in cancer metastasis, involving complex signaling pathways that regulate the cytoskeletal dynamics and cell-matrix interactions. The epithelial-mesenchymal transition (EMT) is a key process that enhances the migratory and invasive capabilities of cancer cells. Small molecule inhibitors that can target key signaling nodes in these pathways are of great interest in oncology research and drug development.

This document provides detailed application notes and protocols for studying the effect of FKGK11, a hypothetical novel small molecule inhibitor, on the migration of ovarian cancer cells. For the purpose of this application note, this compound is presented as an inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in ovarian cancer and plays a crucial role in cell migration, invasion, and survival.[1][2][3] The data and protocols provided are based on established methodologies and representative data from studies on known FAK inhibitors in ovarian cancer.

Data Presentation

The inhibitory effect of this compound on ovarian cancer cell migration and related signaling pathways can be quantified using various in vitro assays. The following tables summarize representative quantitative data obtained from studies with FAK inhibitors in common ovarian cancer cell lines such as SKOV3 and OVCAR3.

Table 1: Effect of this compound on Ovarian Cancer Cell Migration and Invasion

Cell LineAssay TypeTreatmentConcentration (µM)Inhibition of Migration/Invasion (%)Reference
SKOV3Transwell MigrationThis compound152%[2]
SKOV3Transwell MigrationThis compound1068%[2]
OVCAR3Wound HealingThis compound545%[3]
OVCAR3Wound HealingThis compound1075%[3]
SKOV3Matrigel InvasionThis compound156%[2]
SKOV3Matrigel InvasionThis compound1085%[2]

Table 2: Effect of this compound on FAK Phosphorylation and EMT Marker Expression

Cell LineProtein AnalyzedTreatmentConcentration (µM)Change in Expression/PhosphorylationReference
SKOV3p-FAK (Y397)This compound150% decrease[3]
SKOV3p-FAK (Y397)This compound10>90% decrease[3]
OVCAR3p-FAK (Y397)This compound140% decrease[3]
OVCAR3p-FAK (Y397)This compound10>90% decrease[3]
SKOV3E-cadherinThis compound10Upregulated[3]
SKOV3β-cateninThis compound10Downregulated[3]
OVCAR3E-cadherinThis compound10Upregulated[3]
OVCAR3β-cateninThis compound10Downregulated[3]

Experimental Protocols

Detailed protocols for key experiments to assess the effect of this compound on ovarian cancer cell migration are provided below.

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration in a two-dimensional setup.[4]

Materials:

  • Ovarian cancer cell lines (e.g., SKOV3, OVCAR3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a wound healing insert

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with a camera

Protocol:

  • Seed ovarian cancer cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once the cells reach confluence, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.

  • Create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.[5] Alternatively, use a commercially available wound healing insert to create a more uniform gap.

  • Gently wash the wells with PBS to remove detached cells and debris.[5]

  • Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Capture images of the scratch at 0 hours (immediately after scratching) and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.[5][6]

  • Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100%.

Transwell Migration Assay

This assay assesses the chemotactic migration of individual cells through a microporous membrane.[6][7][8]

Materials:

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • 24-well tissue culture plates

  • Ovarian cancer cell lines

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • This compound stock solution

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Inverted microscope

Protocol:

  • Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.

  • Harvest ovarian cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[8]

  • Remove the pre-hydration medium from the inserts and seed 200 µL of the cell suspension (containing 2 x 10^4 cells) into the upper chamber.[6]

  • Add different concentrations of this compound or vehicle control to both the upper and lower chambers to ensure a stable concentration gradient is not the primary driver if the inhibitor's direct effect on motility is being tested.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 8-24 hours, depending on the cell line's migratory capacity.[6]

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[8]

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.

  • Stain the fixed cells with 0.1% crystal violet for 20-30 minutes.[8]

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Count the number of migrated cells in several random fields of view under an inverted microscope. The results can be expressed as the average number of migrated cells per field or as a percentage relative to the vehicle control.

Western Blotting for EMT Markers

This technique is used to detect changes in the expression of key proteins involved in the epithelial-mesenchymal transition, such as E-cadherin (epithelial marker) and Vimentin or N-cadherin (mesenchymal markers).[9][10]

Materials:

  • Ovarian cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-p-FAK, anti-FAK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate (ECL)

  • Imaging system

Protocol:

  • Culture ovarian cancer cells to 70-80% confluency and treat them with various concentrations of this compound for 24-48 hours.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits & Activates PI3K PI3K pFAK->PI3K Activates Src->FAK Further Phosphorylation AKT AKT PI3K->AKT Activates Cell_Migration Cell Migration & Invasion AKT->Cell_Migration Promotes This compound This compound This compound->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Migration_Assay_Workflow start Start seed_cells Seed Ovarian Cancer Cells start->seed_cells confluence Grow to Confluence seed_cells->confluence assay_choice Select Assay confluence->assay_choice wound_healing Wound Healing Assay: Create Scratch assay_choice->wound_healing 2D Migration transwell Transwell Assay: Seed in Upper Chamber assay_choice->transwell Chemotaxis treatment Treat with this compound (and Controls) wound_healing->treatment transwell->treatment incubation Incubate (Time Course) treatment->incubation imaging Image Acquisition incubation->imaging Wound Healing staining Fix and Stain (Transwell) incubation->staining Transwell analysis Data Analysis & Quantification imaging->analysis staining->imaging end End analysis->end

Caption: General workflow for ovarian cancer cell migration assays.

Logical Relationship Diagram

Logical_Relationship This compound This compound Treatment FAK_Inhibition FAK Phosphorylation Inhibited This compound->FAK_Inhibition leads to EMT_Reversal EMT Reversal (E-cadherin ↑, Vimentin ↓) FAK_Inhibition->EMT_Reversal results in Migration_Reduction Reduced Cell Migration & Invasion FAK_Inhibition->Migration_Reduction directly causes EMT_Reversal->Migration_Reduction causes

Caption: Logical flow of this compound's effect on cell migration.

References

Application Notes and Protocols: KIX-11 for Peripheral Nerve Injury Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "FKGK11" did not yield information on a specific therapeutic agent. The following application notes and protocols are for a hypothetical kinase inhibitor, designated Kinase Inhibitor X-11 (KIX-11) , and are based on established principles and methodologies in peripheral nerve injury research. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

Peripheral nerve injuries (PNI) present a significant clinical challenge, often resulting in incomplete functional recovery. The regenerative capacity of peripheral nerves is governed by complex signaling pathways within neurons and Schwann cells. Key among these are kinase cascades that regulate apoptosis, axonal growth, and myelination. The PI3K/Akt/mTOR and ERK/MAPK pathways are crucial for promoting neuronal survival and axon regeneration.[1][2][3]

KIX-11 is a novel, selective, small-molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β). By inhibiting GSK3β, KIX-11 is hypothesized to activate downstream effectors that stabilize microtubules and promote axonal extension, thereby enhancing nerve regeneration after injury.[4][5]

Quantitative Data Summary

The following tables summarize hypothetical preclinical data for KIX-11 in a rat sciatic nerve crush injury model.

Table 1: Dose-Response of KIX-11 on Functional Recovery

Treatment GroupDosage (mg/kg/day)Administration RouteSciatic Function Index (SFI) at 4 Weeks Post-Injury
Vehicle Control0Oral Gavage-65.2 ± 5.8
KIX-111Oral Gavage-50.1 ± 4.5
KIX-115Oral Gavage-35.7 ± 3.9
KIX-1110Oral Gavage-38.1 ± 4.2

Data are presented as mean ± standard deviation. A higher SFI value (closer to 0) indicates better functional recovery.

Table 2: Histomorphometric Analysis of Regenerated Sciatic Nerves at 4 Weeks

Treatment GroupDosage (mg/kg/day)Axon Density (axons/mm²)Myelin Thickness (µm)
Sham ControlN/A12,500 ± 8501.8 ± 0.2
Vehicle Control06,200 ± 7100.9 ± 0.1
KIX-1159,800 ± 6501.5 ± 0.2

Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for KIX-11

KIX11_Pathway PDK1 PDK1 Akt Akt PDK1->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits CRMP2 CRMP-2 GSK3b->CRMP2 Inhibits MAP1B MAP1B GSK3b->MAP1B Inhibits KIX11 KIX-11 KIX11->GSK3b Inhibits Microtubule Microtubule Dynamics (Stabilization) CRMP2->Microtubule MAP1B->Microtubule AxonRegen Axon Regeneration Microtubule->AxonRegen

Caption: Proposed PI3K/Akt/GSK3β signaling pathway modulated by KIX-11.

Experimental Workflow

Experimental_Workflow Animal_Model Rat Sciatic Nerve Crush Injury Model Treatment Daily Oral Administration (Vehicle or KIX-11) Animal_Model->Treatment Functional_Assessment Weekly Functional Assessment (Walking Track Analysis) Treatment->Functional_Assessment Endpoint Endpoint (4 Weeks) Functional_Assessment->Endpoint Tissue_Harvest Tissue Harvest (Sciatic Nerve) Endpoint->Tissue_Harvest Histology Histological Analysis (Immunofluorescence) Tissue_Harvest->Histology Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis

Caption: Workflow for preclinical evaluation of KIX-11.

Detailed Experimental Protocols

Protocol 1: Rat Sciatic Nerve Crush Injury Model

This protocol describes the induction of a reproducible sciatic nerve crush injury in rats.[6][7][8]

Materials:

  • Adult male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and sterile drapes

  • Non-serrated hemostatic forceps (e.g., Dumont #5)

  • Suture materials (e.g., 4-0 silk)

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the rat and confirm the absence of a pedal withdrawal reflex.

  • Shave and disinfect the skin over the right hind limb.

  • Make a skin incision from the greater trochanter to the mid-thigh.

  • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from surrounding connective tissue.

  • Using non-serrated forceps, apply a consistent pressure to crush the nerve for 30 seconds, 10 mm proximal to the trifurcation. A translucent appearance at the crush site indicates a successful injury.

  • Release the forceps and ensure the epineurium is intact.

  • Reposition the muscle and close the incision in layers using sutures.

  • Administer post-operative analgesics and monitor the animal for recovery.

Protocol 2: Functional Recovery Assessment via Walking Track Analysis

This non-invasive method assesses motor function recovery by analyzing the rat's footprints.[9][10][11][12]

Materials:

  • Walking track apparatus (a narrow corridor with a dark shelter at one end)

  • White paper to line the track

  • Non-toxic, colored ink

  • Digital scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Acclimate the rats to the walking track apparatus for several days prior to baseline measurements.

  • Dip the rat's hind paws in the ink.

  • Allow the rat to walk down the paper-lined track towards the dark shelter.

  • Collect the paper with the footprints. At least three clear, consecutive prints from both the experimental (EPL) and normal (NPL) paws are required.

  • Scan the footprints and measure the following parameters:

    • Print Length (PL): Distance from the heel to the top of the third toe.

    • Toe Spread (TS): Distance between the first and fifth toes.

    • Intermediate Toe Spread (ITS): Distance between the second and fourth toes.

  • Calculate the Sciatic Function Index (SFI) using a validated formula, such as the one described by Bain et al. An SFI of 0 represents normal function, while an SFI of -100 represents complete loss of function.

Protocol 3: Immunofluorescence Staining of Regenerated Nerve Fibers

This protocol is for the histological analysis of axonal regeneration and myelination in nerve cross-sections.[13][14][15]

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Blocking buffer (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)

  • Primary antibodies (e.g., rabbit anti-NF200 for neurofilaments, mouse anti-MBP for myelin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • At the experimental endpoint, euthanize the rat and perfuse transcardially with saline followed by 4% PFA.

  • Harvest a 1 cm segment of the sciatic nerve, centered on the original crush site.

  • Post-fix the nerve in 4% PFA for 24 hours at 4°C.

  • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.

  • Embed the nerve segment in OCT and freeze.

  • Using a cryostat, cut 10 µm thick transverse sections from the nerve segment distal to the crush site.

  • Mount sections on slides and permeabilize with 0.5% Triton X-100 for 30 minutes.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash with PBS and incubate with appropriate secondary antibodies for 2 hours at room temperature, protected from light.

  • Counterstain with DAPI for 5 minutes.

  • Mount with an anti-fade mounting medium and coverslip.

  • Image the sections using a fluorescence microscope and quantify parameters such as the number of NF200-positive axons and the area of MBP staining using image analysis software.

References

Application Note: Protocol for Assessing FKGK11 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2)[1][2]. The iPLA2 enzyme family plays a crucial role in various cellular processes, including membrane homeostasis, signal transduction, and inflammation. Dysregulation of iPLA2 activity has been implicated in the pathophysiology of several diseases, including cancer. This document provides a comprehensive set of protocols to assess the in vitro efficacy of this compound, focusing on its anti-proliferative and pro-apoptotic effects on cancer cell lines. The following assays are designed to quantify changes in cell viability, apoptosis, and cell cycle distribution, as well as to investigate the underlying molecular mechanisms through signaling pathway analysis.

Overall Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.

G cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., Ovarian Cancer Cells) Viability Cell Viability Assay (e.g., MTT Assay) CellCulture->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) CellCulture->CellCycle WesternBlot Western Blot Analysis CellCulture->WesternBlot FKGK11_Prep This compound Stock Preparation & Dilution Series FKGK11_Prep->Viability FKGK11_Prep->Apoptosis FKGK11_Prep->CellCycle FKGK11_Prep->WesternBlot DataViability Calculate IC50 Viability->DataViability DataApoptosis Quantify Apoptotic Cells Apoptosis->DataApoptosis DataCellCycle Analyze Cell Cycle Phases CellCycle->DataCellCycle DataWestern Analyze Protein Expression WesternBlot->DataWestern

Caption: Overall experimental workflow for this compound in vitro efficacy assessment.

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (e.g., DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][4]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: The results can be used to calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Treatment GroupThis compound Conc. (µM)Absorbance (570 nm)% Viability vs. Control
Control (Vehicle)01.25 ± 0.08100%
This compound0.11.21 ± 0.0796.8%
This compound11.05 ± 0.0684.0%
This compound100.65 ± 0.0552.0%
This compound500.24 ± 0.0319.2%
This compound1000.15 ± 0.0212.0%

Protocol 2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[5]

G cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis cluster_necrotic Necrosis Healthy Viable EarlyApop Early Apoptotic Healthy->EarlyApop This compound Treatment label_healthy Annexin V (-) / PI (-) LateApop Late Apoptotic EarlyApop->LateApop label_early Annexin V (+) / PI (-) label_late Annexin V (+) / PI (+) Necrotic Necrotic label_necrotic Annexin V (-) / PI (+)

Caption: Principle of apoptosis detection using Annexin V and PI staining.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells from each treatment.[6]

  • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[5]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., 5 µL of Annexin V-FITC and 5 µL of PI solution).[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Detect Annexin V-FITC fluorescence in the green channel and PI fluorescence in the red channel.[7]

Data Presentation:

Treatment GroupThis compound Conc. (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (Vehicle)095.1 ± 2.32.5 ± 0.81.4 ± 0.51.0 ± 0.3
This compound2560.3 ± 4.525.7 ± 3.110.2 ± 1.93.8 ± 1.1
This compound5035.8 ± 5.140.1 ± 4.220.5 ± 3.53.6 ± 0.9

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[8] PI is a fluorescent dye that binds stoichiometrically to DNA.[8] The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase have intermediate DNA content.[8]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend approximately 1x10^6 cells in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[9][10]

  • Incubation: Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[9]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure only DNA is stained.[10][11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the PI fluorescence on a linear scale.[11]

Data Presentation:

Treatment GroupThis compound Conc. (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)055.2 ± 3.430.1 ± 2.114.7 ± 1.9
This compound2568.9 ± 4.115.5 ± 2.515.6 ± 2.2
This compound5075.4 ± 4.88.3 ± 1.716.3 ± 2.6

Protocol 4: Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[12] This technique can reveal this compound-induced changes in the expression or activation (e.g., phosphorylation) of key proteins involved in apoptosis and cell cycle regulation.

G cluster_pathways Downstream Effects This compound This compound iPLA2 iPLA2 This compound->iPLA2 Inhibition Procaspase3 Pro-Caspase-3 iPLA2->Procaspase3 Suppresses (Hypothetical) CyclinD1 Cyclin D1 / CDK4 iPLA2->CyclinD1 Promotes (Hypothetical) Caspase3 Cleaved Caspase-3 Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis Rb pRb CyclinD1->Rb Phosphorylation E2F E2F Rb->E2F G1_S_Transition G1/S Arrest E2F->G1_S_Transition Promotes Progression

Caption: Hypothetical signaling pathway for this compound-mediated effects.

Methodology:

  • Protein Extraction: Treat cells with this compound as previously described. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Cyclin D1, p-Rb, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[12]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Data Presentation:

Target ProteinControl (Vehicle)This compound (25 µM)This compound (50 µM)
Cleaved Caspase-31.00 ± 0.122.54 ± 0.214.89 ± 0.35
Cyclin D11.00 ± 0.090.56 ± 0.070.21 ± 0.04
β-actin1.00 ± 0.051.02 ± 0.060.98 ± 0.05

References

FKGK11: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA₂).[1] This enzyme plays a crucial role in membrane phospholipid remodeling and the generation of lipid signaling molecules, such as arachidonic acid and lysophosphatidic acid (LPA).[2] Consequently, iPLA₂ is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and tumorigenesis. These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in both in vitro and in vivo experiments, and an overview of the relevant signaling pathways.

Chemical and Physical Properties

This compound, with the chemical name 1,1,1,2,2-pentafluoro-7-phenyl-3-heptanone, is a small molecule inhibitor with a molecular weight of 280.2 g/mol .[2] Its purity is typically ≥98%.[1][2] For transportation purposes, it may be classified as a Dangerous Good and could be subject to additional shipping charges.[1]

Solubility

The solubility of this compound in various solvents is a critical factor for the design of experiments. The following table summarizes the reported solubility data.[2]

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
Ethanol30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)2 mg/mL

Note: It is recommended to prepare stock solutions in organic solvents like DMSO or ethanol and then dilute them in aqueous buffers or cell culture media for working concentrations. Due to its hydrophobic nature, care should be taken to avoid precipitation when diluting into aqueous solutions.

Mechanism of Action and Signaling Pathways

This compound selectively inhibits iPLA₂ by binding to the enzyme's catalytic domain, which obstructs the interaction between iPLA₂ and its lipid substrates, thereby inhibiting the hydrolysis of phospholipids. The inhibition of iPLA₂ by this compound disrupts the production of key lipid signaling molecules, primarily arachidonic acid and lysophosphatidic acid (LPA). These molecules are precursors to a cascade of downstream signaling events that regulate various cellular processes.

The inhibition of iPLA₂ by this compound can be visualized as the initial step in a broader signaling pathway.

FKGK11_Mechanism_of_Action This compound This compound iPLA2 iPLA₂ (Group VIA Phospholipase A₂) This compound->iPLA2 Inhibition MembranePhospholipids Membrane Phospholipids iPLA2->MembranePhospholipids Hydrolysis ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid LPA Lysophosphatidic Acid (LPA) MembranePhospholipids->LPA DownstreamSignaling Downstream Signaling Pathways (e.g., MAPK, EGFR) ArachidonicAcid->DownstreamSignaling LPA->DownstreamSignaling

This compound inhibits iPLA₂, blocking the generation of lipid second messengers.
Downstream Signaling of iPLA₂

The products of iPLA₂ activity, arachidonic acid and LPA, are potent signaling molecules that can activate a variety of downstream pathways.

iPLA2_Signaling_Pathway cluster_iPLA2 iPLA₂ Activity cluster_products Lipid Mediators cluster_downstream Downstream Effects iPLA2 iPLA₂ MembranePhospholipids Membrane Phospholipids iPLA2->MembranePhospholipids acts on ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid LPA Lysophosphatidic Acid (LPA) MembranePhospholipids->LPA COX_LOX COX / LOX Enzymes ArachidonicAcid->COX_LOX metabolized by GPCR LPA Receptors (GPCRs) LPA->GPCR activates MAPK MAPK Pathway (ERK, p38) GPCR->MAPK EGFR EGFR Transactivation GPCR->EGFR Inflammation Inflammation COX_LOX->Inflammation CellProliferation Cell Proliferation & Survival MAPK->CellProliferation EGFR->CellProliferation

iPLA₂-mediated signaling cascade leading to cellular responses.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the desired stock concentration. A common stock concentration is 10 mM or 20 mM.

  • Calculate the required amount of this compound and solvent.

    • Molecular Weight of this compound = 280.2 g/mol

    • For a 10 mM stock solution, dissolve 2.802 mg of this compound in 1 mL of solvent.

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO or ethanol to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. this compound is stable for at least two years when stored properly.[2]

In Vitro Cell-Based Assays

Workflow for a Typical Cell-Based Experiment:

in_vitro_workflow Start Start SeedCells Seed cells in multi-well plates Start->SeedCells PrepareSolutions Prepare this compound working solutions from stock SeedCells->PrepareSolutions TreatCells Treat cells with this compound and vehicle control PrepareSolutions->TreatCells Incubate Incubate for desired duration TreatCells->Incubate Assay Perform downstream assay (e.g., proliferation, migration) Incubate->Assay Analyze Analyze and interpret data Assay->Analyze End End Analyze->End

A generalized workflow for in vitro experiments using this compound.

Protocol:

  • Cell Seeding: Plate cells at the desired density in appropriate multi-well plates and allow them to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Downstream Analysis: Perform the desired assay, such as:

    • Cell Proliferation/Viability Assays: (e.g., MTT, WST-1, or cell counting) to assess the effect of this compound on cell growth.

    • Cell Migration/Invasion Assays: (e.g., wound healing or Transwell assays) to evaluate the impact on cell motility.

    • Western Blotting or ELISA: to measure changes in the phosphorylation status or expression levels of proteins in the iPLA₂ signaling pathway.

In Vivo Administration (General Guidance)

This compound has been shown to inhibit tumor development in xenograft mouse models. The following is a general protocol that can be adapted for specific animal models.

Materials:

  • This compound

  • Sterile vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)

  • Sterile syringes and needles

Formulation (Example): A common vehicle for hydrophobic compounds for intraperitoneal (IP) injection is a mixture of:

  • 10% DMSO

  • 10% Cremophor EL

  • 80% Saline (0.9% NaCl)

Procedure:

  • Dissolve this compound in DMSO first.

  • Add Cremophor EL and mix well.

  • Add saline gradually while vortexing to prevent precipitation.

  • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.

  • Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection). The dosage and frequency of administration will need to be determined empirically for each specific animal model and experimental goal.

  • A vehicle control group receiving the same formulation without this compound is essential.

LPA Rescue Experiment Protocol

This experiment can determine if the effects of this compound are specifically due to the inhibition of LPA production.

Protocol:

  • Follow the in vitro cell-based assay protocol as described above.

  • Include an additional experimental group where cells are co-treated with this compound and exogenous LPA.

  • The concentration of LPA to be used should be determined from literature or preliminary experiments to be in the biologically active range for the specific cell type.

  • If the addition of LPA reverses the phenotypic effects observed with this compound treatment alone (e.g., restores cell proliferation), it suggests that the effects of this compound are mediated, at least in part, by the inhibition of the iPLA₂-LPA signaling axis.

Applications in Research

This compound's selective inhibition of iPLA₂ makes it a valuable tool for investigating the role of this enzyme in various biological contexts.

  • Cancer Research: Given the involvement of iPLA₂ in cell proliferation and survival, this compound can be used to study its potential as a therapeutic target in cancers such as ovarian cancer.

  • Neurological Disorders: iPLA₂ has been implicated in neurological conditions like peripheral nerve injury and multiple sclerosis. This compound can be used in models of these diseases to explore the therapeutic potential of iPLA₂ inhibition.

  • Inflammation Research: By inhibiting the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids, this compound can be used to investigate the role of iPLA₂ in inflammatory processes.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: FAK Inhibitors in Combination with Chemotherapy for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The specific term "FKGK11" did not yield results in extensive searches of scientific literature and clinical trial databases. It is hypothesized that this may be an internal project name, a novel compound not yet in the public domain, or a typographical error. Based on the common nomenclature of kinase inhibitors, this document will focus on Focal Adhesion Kinase (FAK) inhibitors , a class of therapeutic agents extensively studied in combination with chemotherapy for cancer. The principles, protocols, and data presented here are representative of the research in this field.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are linked to tumor progression, metastasis, and the development of resistance to chemotherapy in various cancers. FAK signaling is integral to the communication between cancer cells and the extracellular matrix (ECM), influencing the tumor microenvironment and promoting an immunosuppressive landscape.

The rationale for combining FAK inhibitors with conventional chemotherapy is multifaceted. Preclinical studies have demonstrated that chemotherapy can sometimes enrich the population of cancer stem cells (CSCs), which are often chemoresistant and dependent on FAK signaling for survival. By inhibiting FAK, it is possible to target these CSCs, thereby potentially overcoming chemoresistance and reducing the likelihood of tumor recurrence. Furthermore, FAK inhibitors can modulate the tumor microenvironment, for instance by reducing fibrosis, which may enhance the penetration and efficacy of co-administered cytotoxic agents. This synergistic approach aims to attack the tumor on multiple fronts: directly killing cancer cells with chemotherapy while disrupting the survival and resistance mechanisms mediated by FAK.

These notes provide an overview of the preclinical and clinical data on FAK inhibitors in combination with chemotherapy and detailed protocols for relevant experiments.

Quantitative Data Summary

The following tables summarize key data from preclinical and clinical studies of FAK inhibitors combined with chemotherapy and other anti-cancer agents.

Table 1: Clinical Trial Data for FAK Inhibitors in Combination Therapy
FAK InhibitorCombination Agent(s)Cancer TypePhaseKey Efficacy MetricsReference
Defactinib (VS-6063) PaclitaxelAdvanced Ovarian CancerI/Ib2 Complete Responses, 2 Partial Responses, 64% of patients achieved at least stable disease.
Defactinib (VS-6063) Pembrolizumab & GemcitabineAdvanced Pancreatic Cancer (PDAC)IRefractory PDAC: 80% Disease Control Rate (DCR), 3.6 months median Progression-Free Survival (PFS).
IN10018 Pegylated Liposomal DoxorubicinPlatinum-Resistant Ovarian CancerI56.7% Objective Response Rate (ORR), 86.7% Disease Control Rate (DCR).
Avutometinib & Defactinib Gemcitabine & Nab-paclitaxel1st Line Metastatic Pancreatic CancerI/IIPreclinical data showed tumor regressions, providing rationale for the ongoing RAMP 205 study.
GSK2256098 Trametinib (MEK inhibitor)Advanced Pancreatic Cancer (PDAC)IICombination was not active in unselected patients; median PFS was 1.6 months.
Table 2: Preclinical Data for FAK Inhibitors in Combination Therapy
FAK InhibitorCombination AgentCancer ModelKey FindingsReference
Defactinib (VS-6063) DocetaxelDocetaxel-resistant prostate cancer cells and PC3 xenograftsGreater decrease in viability of resistant cells and greater inhibition of xenograft growth compared to monotherapy.
Ifebemtinib Pegylated DoxorubicinHeavily pretreated ovarian cancerAchieved an objective response rate of 56.7% and disease control in 86.7% of patients.
PF-573228 Metformin & CarboplatinPlatinum-resistant ovarian cancer cells (OVCAR-3)Enhanced cytotoxicity and improved therapeutic effect.
IN10018 RadiotherapyKPC orthotopic murine model (Pancreatic)Enhanced the sensitivity of pancreatic ductal adenocarcinoma to radiotherapy.
Unnamed FAK Inhibitor Antibody-Drug Conjugates (ADCs)High-stroma tumor modelsReduced tumor fibrosis, enhanced ADC penetration, and led to deeper, more durable tumor regression.

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway in Cancer

The diagram below illustrates the central role of Focal Adhesion Kinase (FAK) in integrating signals from the extracellular matrix (via integrins) and growth factor receptors. Activation of FAK triggers downstream pathways like PI3K/AKT and MAPK/ERK, promoting cell survival, proliferation, and migration, while also contributing to chemoresistance. FAK inhibitors block these downstream signals.

Application Notes and Protocols for Long-Term Studies Using Lentiviral Delivery to Target Group VIA Calcium-Independent Phospholipase A2 (GVIA iPLA2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors are a powerful tool for mediating stable, long-term gene expression in a wide variety of cell types, including both dividing and non-dividing cells.[1][2] This makes them particularly well-suited for long-term studies investigating the function of specific genes and for the development of novel therapeutic strategies. These application notes provide a detailed guide for utilizing lentiviral technology to study the role of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), a key enzyme in phospholipid metabolism and cellular signaling.

GVIA iPLA2, encoded by the PLA2G6A gene, catalyzes the hydrolysis of the sn-2 acyl bond of glycerophospholipids to produce free fatty acids and lysophospholipids. These products can act as second messengers in various signaling pathways. The small molecule FKGK11 is a potent and selective inhibitor of GVIA iPLA2 and can be used in conjunction with genetic approaches to validate the enzyme's role in cellular processes.[3] This document will focus on the use of lentiviral vectors to deliver short hairpin RNA (shRNA) or CRISPR/Cas9 constructs to achieve long-term knockdown or knockout of PLA2G6A, respectively.

Data Presentation

Table 1: Comparative Transduction Efficiency of Lentiviral Vectors in Various Cell Lines
Cell LineTransduction Efficiency (%)Multiplicity of Infection (MOI)Reference
HEK293T>95%10[2]
Jurkat~70-80%20[4]
Primary Murine NK Cells~40%50[5]
Human Fetal Liver HSCsHighNot specified[6]
Table 2: Long-Term Transgene Expression Mediated by Lentiviral Vectors
Cell TypeDuration of Stable ExpressionVector PromoterKey FindingsReference
Rat ChondrocytesAt least 6 weeksNot specifiedStable GFP expression observed only in lentivirus-transfected implants.
HEK293TAt least 9 weeksCMVExpression persisted for more than 5 weeks, with less than a 50% decrease at 9 weeks for some vectors.
Human Fetal Liver HSCsUp to 10 months in vivoA2UCOESustained eGFP expression, outperforming PGK and EF1α promoters.[6]

Experimental Protocols

Protocol 1: Production of High-Titer Lentiviral Vectors Targeting PLA2G6A

This protocol describes the generation of lentiviral particles carrying a PLA2G6A-targeting shRNA or CRISPR/Cas9 construct using a third-generation packaging system in HEK293T cells.

Materials:

  • HEK293T cells (low passage, <15)

  • DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • Lentiviral transfer plasmid (containing PLA2G6A shRNA or CRISPR/Cas9 cassette)

  • Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G)

  • 0.45 µm sterile filters

  • Sterile conical tubes and serological pipettes

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 106 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Cells should be approximately 70-80% confluent at the time of transfection.

  • Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the DNA mixture. For a 10 cm dish, use:

    • 10 µg of the lentiviral transfer plasmid

    • 7 µg of the packaging plasmid (e.g., pCMVDR8.2DVPR)

    • 3 µg of the envelope plasmid (e.g., pHCMVG)

  • Transfection:

    • For Lipofectamine-based reagents: Follow the manufacturer's protocol for complex formation. Typically, DNA and the transfection reagent are diluted separately in Opti-MEM, then combined and incubated at room temperature before being added dropwise to the cells.

    • For PEI-based reagents: Add the DNA mixture to a sterile tube containing serum-free DMEM. In a separate tube, add PEI. Add the DNA solution to the PEI solution, mix, and incubate at room temperature for 15-20 minutes. Add the mixture dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Media Change: After 16-18 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh, complete DMEM.

  • Viral Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile 15 mL conical tube. Add 10 mL of fresh complete medium to the plate.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the harvest from 48 hours.

  • Virus Filtration and Storage:

    • Centrifuge the collected supernatant at 500 x g for 5 minutes to pellet any detached cells.

    • Filter the supernatant through a 0.45 µm sterile filter to remove cellular debris.

    • Aliquot the viral supernatant into cryovials and store at -80°C for long-term use. For immediate use, the virus can be stored at 4°C for a few days, though this may lead to a decrease in titer.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol provides a general procedure for transducing target cells with the produced lentivirus. Optimization of the Multiplicity of Infection (MOI) is recommended for each new cell type.

Materials:

  • Target cells

  • Complete culture medium for target cells

  • Lentiviral stock (from Protocol 1)

  • Polybrene (hexadimethrine bromide)

  • Selection antibiotic (if applicable, e.g., puromycin)

  • Multi-well culture plates

Procedure:

  • Cell Seeding: The day before transduction, seed your target cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction:

    • On the day of transduction, remove the culture medium from the cells.

    • Prepare the transduction medium by diluting the lentiviral stock to the desired MOI in fresh complete culture medium. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

    • Add the transduction medium to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • Media Change: After 24 hours, replace the virus-containing medium with fresh complete culture medium.

  • Selection and Expansion (Optional): If your lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction. Maintain the selection for several days until non-transduced control cells are eliminated.

  • Analysis of Gene Knockdown/Knockout: After selection (or 72-96 hours post-transduction for non-selected cells), assess the efficiency of PLA2G6A knockdown or knockout by qRT-PCR, Western blot, or functional assays.

Visualizations

Lentiviral_Workflow_for_PLA2G6A_Targeting cluster_production Lentivirus Production cluster_transduction Target Cell Transduction plasmid Transfer Plasmid (shRNA/CRISPR for PLA2G6A) transfection Co-transfection plasmid->transfection packaging Packaging Plasmids (gag, pol, rev) packaging->transfection envelope Envelope Plasmid (e.g., VSV-G) envelope->transfection hek293t HEK293T Cells hek293t->transfection harvest Viral Particle Harvest & Filtration transfection->harvest virus Lentiviral Particles harvest->virus transduction Transduction (with Polybrene) virus->transduction target_cells Target Cells target_cells->transduction integration Genomic Integration transduction->integration stable_cells Stable Cell Line with PLA2G6A Knockdown/Knockout integration->stable_cells

Caption: Workflow for targeting PLA2G6A using lentiviral vectors.

GVIA_iPLA2_Signaling_Pathway cluster_products Hydrolysis Products cluster_downstream Downstream Effects membrane Cell Membrane Phospholipids ipla2 GVIA iPLA2 (PLA2G6A) membrane->ipla2 aa Arachidonic Acid ipla2->aa Hydrolysis lyso Lysophospholipids ipla2->lyso Hydrolysis This compound This compound This compound->ipla2 Inhibition eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) aa->eicosanoids mapk MAPK Pathway (ERK, JNK, p38) lyso->mapk inflammation Inflammation eicosanoids->inflammation proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis

Caption: Signaling pathway of GVIA iPLA2 and its inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FKGK11 for iPLA2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the fluoroketone FKGK11 for the targeted inhibition of Group VIA calcium-independent phospholipase A2 (iPLA2). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2).[1] iPLA2 enzymes are critical mediators in various cellular processes, including membrane remodeling and signal transduction, by catalyzing the hydrolysis of phospholipids.[1][2] this compound's inhibitory action makes it a valuable tool for investigating the specific roles of GVIA iPLA2 in cellular pathways and disease models, such as ovarian cancer and neurological disorders.[1]

Q2: How does this compound inhibit iPLA2?

A2: this compound belongs to the fluoroketone class of inhibitors. These compounds act by forming a stable hemiketal with the active-site serine residue of the hydrolase enzyme, in this case, iPLA2. This interaction blocks the substrate from accessing the active site, thereby preventing the enzymatic hydrolysis of phospholipids.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal results and stability, follow these guidelines for preparing and storing this compound stock solutions:

  • Solvent Selection: this compound is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate mass of this compound in the required volume of DMSO. Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] When stored correctly, DMSO stock solutions are typically stable for up to three months.[4]

  • Working Dilutions: For cell-based assays, dilute the DMSO stock solution in your culture medium. It is crucial to ensure the final DMSO concentration in your experiment is low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Q4: Is this compound selective for GVIA iPLA2?

A4: this compound demonstrates high selectivity for GVIA iPLA2. For instance, at a 0.091 mole fraction, this compound shows 99.4 ± 0.1% inhibition of GVIA iPLA2, while only inhibiting Group V sPLA2 by 28 ± 1%.[1] However, as with any inhibitor, it is good practice to consider potential off-target effects and include appropriate controls in your experiments to validate the specificity of the observed phenotype.

Quantitative Data Summary

The inhibitory potency of this compound and related fluoroketone compounds against various phospholipase A2 enzymes is typically determined using a mixed-micelle based assay. The results are often presented as XI(50), which represents the mole fraction of the inhibitor in the mixed micelle required to achieve 50% enzyme inhibition.

CompoundTarget EnzymeXI(50) (Mole Fraction)Percent Inhibition (at 0.091 mole fraction)
This compound GVIA iPLA2 0.0014 99.4 ± 0.1%
This compoundGIVA cPLA2Not Reported68.4 ± 1.5%
This compoundGV sPLA2Not Reported28.0 ± 1.0%
FKGK18GVIA iPLA20.000299.8 ± 0.0%
FKGK18GIVA cPLA20.03977.1 ± 1.8%
FKGK18GV sPLA2>0.09158.4 ± 5.7%

Data sourced from Kokotos et al., J Med Chem. 2010 May 13;53(9):3602-10.

Signaling Pathway Diagram

The following diagram illustrates the central role of iPLA2 in phospholipid metabolism and the subsequent generation of signaling molecules. This compound acts to inhibit the initial step of this cascade.

iPLA2_Signaling_Pathway cluster_membrane Cell Membrane Phospholipid Membrane Phospholipid iPLA2 GVIA iPLA2 Phospholipid->iPLA2 substrate ArachidonicAcid Arachidonic Acid iPLA2->ArachidonicAcid Lysophospholipid Lysophospholipid iPLA2->Lysophospholipid This compound This compound This compound->iPLA2 inhibition Downstream Downstream Signaling (e.g., Prostaglandins, Leukotrienes) ArachidonicAcid->Downstream Lysophospholipid->Downstream Experimental_Workflow Prep_Inhibitor Prepare this compound Stock and Working Solutions Assay_Setup Set up Assay: Buffer, Enzyme, this compound Prep_Inhibitor->Assay_Setup Prep_Micelles Prepare Mixed Micelle Substrate Start_Reaction Initiate Reaction with Substrate Prep_Micelles->Start_Reaction Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Pre_incubation->Start_Reaction Incubation Incubate at 40°C Start_Reaction->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Analysis Separate and Quantify Released Fatty Acid Stop_Reaction->Analysis Data_Analysis Calculate % Inhibition and XI(50) Analysis->Data_Analysis Troubleshooting_Flowchart decision decision process process start Start Troubleshooting q1 Is there any inhibition? start->q1 stop stop a1_yes Is inhibition lower than expected? q1->a1_yes Yes a1_no Check this compound stability and assay conditions (pH, temp). Verify enzyme activity. q1->a1_no No q2 Is there high variability between replicates? a1_yes->q2 end Problem Resolved a1_no->end a2_yes Review pipetting technique. Ensure consistent timing. Check for precipitation. q2->a2_yes Yes a2_no Is background signal high? q2->a2_no No a2_yes->end a3_yes Check reagent purity. Run 'no-enzyme' control. Consider sample purification. a2_no->a3_yes a3_yes->a3_yes a3_no Consult further technical support. a3_yes->a3_no No a3_yes->end a3_no->end

References

Technical Support Center: Ensuring FKGK11 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the iPLA2 inhibitor, FKGK11, during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2).[1][2] Its chemical name is 1,1,1,2,2-pentafluoro-7-phenyl-3-heptanone.[1][3] It functions by inhibiting the enzymatic activity of iPLA2, which is responsible for hydrolyzing glycerophospholipids to produce fatty acids and lysophospholipids. These products are involved in various signaling pathways.[4]

Q2: A manufacturer datasheet indicates this compound is stable for at least two years. Why might I be observing instability in my long-term experiment?

A2: Manufacturer stability data typically refers to the compound in its pure, solid form stored under ideal conditions (e.g., -20°C).[2] In experimental settings, this compound is dissolved in solvents and mixed with other biological and chemical components. Factors such as the choice of solvent, buffer pH, temperature fluctuations, light exposure, and repeated freeze-thaw cycles of stock solutions can contribute to its degradation over time.

Q3: What are the initial signs of this compound degradation in an experiment?

A3: The primary indicator of this compound degradation is a loss of its inhibitory effect on iPLA2 activity, leading to inconsistent or irreproducible experimental results. You might observe a diminished biological response over time compared to initial experiments using a fresh stock solution. Direct analytical methods like HPLC or LC-MS can also be used to detect degradation products or a decrease in the concentration of the parent compound.

Q4: How should I properly store and handle this compound to ensure its stability?

A4: this compound is typically supplied as a solution in ethanol or as a solid.[1] For long-term storage, it is recommended to store it at -20°C.[2] To minimize degradation, prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Protect solutions from light and ensure the storage container is sealed tightly to prevent solvent evaporation and contamination. Some suppliers also note that the compound is air-sensitive and suggest storing it under nitrogen.

Troubleshooting Guide: this compound Instability

This guide addresses common issues related to this compound instability, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Loss of Inhibitory Activity Over Time 1. Degradation in Stock Solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Degradation in Working Solution: Incompatibility with buffer components, pH, or prolonged exposure to experimental conditions (e.g., light, elevated temperature). 3. Adsorption to Labware: The compound may adhere to plastic surfaces, reducing its effective concentration.1. Prepare fresh stock solutions and create single-use aliquots. Store at -20°C or lower. 2. Assess the stability of this compound in your experimental buffer at various time points. Consider performing a buffer screen to identify optimal conditions. 3. Use low-adhesion microplates and pipette tips. Consider including a small percentage of a non-ionic surfactant like Tween-20 in your buffer if compatible with your assay.
Precipitation in Aqueous Buffer 1. Low Aqueous Solubility: this compound has limited solubility in aqueous solutions like PBS.[1][2] 2. Incorrect Solvent for Dilution: Diluting a concentrated stock in an organic solvent directly into an aqueous buffer can cause precipitation.1. Do not exceed the solubility limit in your final working solution (approx. 2 mg/mL in PBS, pH 7.2).[1][2] 2. Perform serial dilutions. If using a DMSO stock, ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions.
Inconsistent Results Between Experiments 1. Inaccurate Pipetting of Stock Solution: High viscosity of solvents like DMSO can lead to pipetting errors. 2. Variability in Experimental Conditions: Minor differences in incubation times, temperature, or light exposure. 3. Batch-to-Batch Variability of this compound: Although less common from reputable suppliers, this can be a factor.1. Use positive displacement pipettes for viscous organic solvents. 2. Standardize all experimental protocols and document conditions meticulously. 3. If you suspect batch-to-batch variability, obtain a new lot of the compound and perform a side-by-side comparison with the old lot.
Quantitative Data Summary: this compound Solubility

The solubility of this compound in various solvents is a critical factor for maintaining its stability and efficacy in solution.

Solvent Solubility
Ethanol30 mg/mL
DMSO20 mg/mL
DMF20 mg/mL
PBS (pH 7.2)2 mg/mL
Data sourced from Cayman Chemical and ChemicalBook.[1][2]

Experimental Protocols

Protocol 1: Assessing this compound Stability via HPLC-UV

This protocol provides a method to quantify the concentration of this compound over time in a specific experimental buffer.

  • Preparation of Standards: Prepare a calibration curve by making serial dilutions of a fresh, accurately weighed this compound stock solution in your experimental buffer. Recommended concentration range: 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare a solution of this compound in your experimental buffer at the concentration used in your experiments.

    • Divide the solution into multiple aliquots in sealed, light-protected vials.

    • Store these aliquots under the same conditions as your long-term experiment (e.g., 37°C incubator).

    • Designate time points for analysis (e.g., 0, 24, 48, 72, 96 hours).

  • HPLC Analysis:

    • At each time point, remove an aliquot and inject it into an HPLC system equipped with a C18 column and a UV detector.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

    • Detection: Monitor the absorbance at a wavelength determined by a UV scan of this compound (a peak around 254 nm is common for phenyl groups).

  • Data Analysis:

    • Quantify the peak area of this compound in your samples at each time point.

    • Use the calibration curve to convert the peak area to concentration.

    • Plot the concentration of this compound versus time to determine its degradation rate.

Visualizations

Signaling Pathway and Experimental Workflows

FKGK11_Action_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GP Glycerophospholipid iPLA2 iPLA2 (Group VIA) GP->iPLA2 AA Arachidonic Acid iPLA2->AA Hydrolysis LysoPL Lysophospholipid iPLA2->LysoPL Hydrolysis This compound This compound This compound->iPLA2 Inhibition Downstream Downstream Signaling (e.g., MAPK, Cell Growth) AA->Downstream LysoPL->Downstream

Caption: this compound inhibitory action on the iPLA2 signaling pathway.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound solution in experimental buffer B Create aliquots for each time point A->B C Incubate under experimental conditions B->C D Remove aliquot at defined time points (0, 24, 48h...) C->D E Analyze by HPLC-UV or LC-MS D->E F Quantify this compound concentration E->F G Plot concentration vs. time to assess stability F->G Troubleshooting_Flow Start Inconsistent Results or Loss of Activity Observed Q1 Is the stock solution freshly prepared or properly aliquoted? Start->Q1 Sol1 Prepare fresh stock and single-use aliquots. Re-run experiment. Q1->Sol1 A1_No Q2 Is the final concentration below the solubility limit in the aqueous buffer? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol2 Lower the concentration or adjust the final solvent percentage. Check for precipitation. Q2->Sol2 A2_No Q3 Have you confirmed stability in the specific experimental buffer and conditions? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol3 Perform a stability test (e.g., HPLC time course) under your exact conditions. Q3->Sol3 A3_No End Consult further with technical support or consider alternative inhibitors. Q3->End A3_Yes A3_Yes Yes A3_No No

References

Technical Support Center: FKGK11 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity and ensuring successful experimental outcomes when working with the hypothetical kinase inhibitor, FKGK11, in animal models.

Troubleshooting Guides

This section offers step-by-step guidance to address specific challenges that may arise during your in vivo studies with this compound.

Issue 1: Unexpectedly High Toxicity or Mortality at Initial Doses

Question: We initiated our study with this compound at a theoretically effective dose based on in vitro data, but we are observing severe toxicity and animal mortality. How should we proceed?

Answer:

It is crucial to establish a safe dose range in vivo before proceeding with efficacy studies. An initial dose-range finding (DRF) study is recommended.

Experimental Protocol: Dose-Range Finding Study

  • Animal Model: Select a small cohort of the intended rodent species (e.g., mice or rats), with 3-5 animals per dose group.

  • Dose Selection: Based on in vitro IC50 values, select a starting dose and escalate in subsequent groups (e.g., 2-fold or 3-fold increments).[1]

  • Administration: Administer this compound via the intended clinical route.

  • Monitoring: Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dosing and then daily for 7-14 days.[2] Monitor body weight, food and water intake, and any behavioral changes.

  • Endpoint: The primary endpoint is the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause life-threatening toxicity.[1][3]

Data Presentation: Example Dose-Range Finding Study Data

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical SignsBody Weight Change (Day 7)
Vehicle Control50/5Normal+5%
1050/5Normal+3%
3051/5Hunched posture, ruffled fur in 2 animals-8%
6053/5Severe lethargy, significant weight loss-20%
12055/5Rapid onset of severe lethargyN/A

Based on this data, the MTD would be estimated to be below 30 mg/kg.

Workflow for Dose-Range Finding Study

cluster_0 Phase 1: Study Design cluster_1 Phase 2: In-Life cluster_2 Phase 3: Data Analysis a Select Animal Model (e.g., Mice, Rats) b Establish Dose Cohorts (e.g., 10, 30, 60, 120 mg/kg) a->b c Define Monitoring Parameters (Clinical Signs, Body Weight) b->c d Administer this compound c->d Initiate Study e Daily Clinical Observations d->e f Record Body Weights e->f f->e g Analyze Mortality and Morbidity f->g End of Observation Period h Determine Maximum Tolerated Dose (MTD) g->h

Workflow for a Dose-Range Finding Study.
Issue 2: Poor Solubility and Inconsistent Results

Question: this compound has low aqueous solubility, and we are seeing high variability in our results, possibly due to inconsistent drug exposure. What formulation strategies can we use?

Answer:

For poorly soluble compounds like many kinase inhibitors, the choice of vehicle is critical for ensuring consistent bioavailability.[4]

Recommended Vehicle Formulations for Poorly Soluble Kinase Inhibitors

VehicleCompositionAdvantagesDisadvantages
Aqueous Suspension0.5% Carboxymethylcellulose (CMC) in sterile waterSimple to prepare, generally well-tolerated.May not be suitable for very hydrophobic compounds.
Oil-basedCorn oil, sesame oilGood for highly lipophilic compounds.[5]Not suitable for intravenous administration.
Co-solvent SystemDMSO/PEG/SalineCan dissolve a wide range of compounds.DMSO can have its own biological effects and toxicity.[5]
Lipid-basedLipophilic salts in lipid excipientsCan significantly enhance oral absorption.[6]More complex to prepare.

Experimental Protocol: Vehicle Optimization

  • Solubility Testing: Test the solubility of this compound in a panel of vehicles.

  • Small-Scale In Vivo Test: Administer this compound in the most promising vehicles to a small number of animals.

  • Pharmacokinetic (PK) Analysis: Collect blood samples at various time points to determine the plasma concentration of this compound.

  • Selection: Choose the vehicle that provides the most consistent and desirable PK profile.

Issue 3: Managing On-Target and Off-Target Toxicities

Question: Our animals are showing signs of toxicity even at doses below the MTD. How can we manage these and differentiate between on-target and off-target effects?

Answer:

Kinase inhibitors can cause both on-target (related to inhibition of the intended kinase) and off-target toxicities.[7][8][9] Management involves supportive care and careful monitoring.

Supportive Care and Monitoring

  • Routine Monitoring: Implement a daily clinical scoring system to objectively assess animal health.[10][11]

  • Supportive Care: Provide nutritional support (e.g., wet mash, gel packs) and maintain hydration with subcutaneous fluids if necessary.[12] Keep animals warm to prevent hypothermia.

  • Gastrointestinal Toxicity: For diarrhea, consider dose interruption or reduction.[13][14][15] Anti-diarrheal medications may be used after consulting with a veterinarian.

  • Cardiotoxicity: If cardiotoxicity is suspected, consider including cardiac function assessments (e.g., echocardiography) in your study design.[16][17][18][19]

Clinical Scoring Sheet for Rodents

ParameterScore 0Score 1Score 2
Appearance NormalRuffled furPiloerection, dull coat
Activity NormalMildly lethargicSeverely lethargic, reluctant to move
Posture NormalMildly hunchedSeverely hunched
Body Weight <5% loss5-15% loss>15% loss

A cumulative score above a predetermined threshold (e.g., 4) should trigger intervention or euthanasia.

Signaling Pathway: On-Target vs. Off-Target Effects

cluster_0 This compound Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibits OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibits (Unintended) Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Activates TumorGrowth Tumor Growth Downstream1->TumorGrowth Promotes Downstream2 Downstream Effector 2 OffTargetKinase->Downstream2 Maintains NormalCellFunction Normal Cell Function Downstream2->NormalCellFunction Supports

This compound's intended and unintended effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities associated with kinase inhibitors?

A1: Common toxicities include gastrointestinal issues (diarrhea, nausea), skin rash, hypertension, and fatigue.[20] Specific toxicities depend on the kinase being targeted. For example, EGFR inhibitors are often associated with skin rash and diarrhea, while VEGFR inhibitors can lead to hypertension.[20]

Q2: How can I reduce the number of animals used in my toxicity studies?

A2: Implementing a well-designed dose-range finding study can help refine the dose levels for subsequent larger studies, thereby reducing the number of animals needed.[1] Additionally, careful study design and adherence to best practices can maximize the data obtained from each animal.

Q3: When should I consider dose reduction versus study termination for an animal showing toxicity?

A3: Dose reduction can be considered if an animal shows moderate, non-life-threatening signs of toxicity.[20] Study termination for an individual animal is warranted if it reaches a humane endpoint, such as significant weight loss (>20%), severe lethargy, or other signs of severe distress as defined in your institutional animal care and use protocol.[21]

Q4: Can changing the dosing schedule help mitigate toxicity?

A4: Yes, modifying the dosing schedule (e.g., intermittent dosing instead of daily dosing) can sometimes reduce cumulative toxicity while maintaining efficacy. This should be explored in a formal study design.

Q5: What is the importance of a vehicle control group?

A5: A vehicle control group is essential to ensure that any observed effects are due to the drug itself and not the solvent or suspension agent. The control group should receive the vehicle alone, administered in the same manner and volume as the drug-treated groups.[22]

References

Technical Support Center: Overcoming Resistance to FKGK11 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific mechanisms of resistance to the iPLA2 inhibitor FKGK11 have not been extensively documented in published literature. The following troubleshooting guide is based on established principles of drug resistance in cancer biology and the known signaling pathways associated with iPLA2. The experimental strategies provided are intended as a robust starting point for researchers encountering resistance to this compound or other iPLA2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2).[1] iPLA2 is an enzyme that hydrolyzes the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids. These lipid products can act as signaling molecules, influencing pathways involved in cell proliferation, survival, and inflammation, which are often dysregulated in cancer. By inhibiting iPLA2, this compound aims to disrupt these pro-tumorigenic signaling cascades.

Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential underlying mechanisms?

While specific resistance mechanisms to this compound are not yet defined, several general mechanisms of drug resistance in cancer could be at play:

  • Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative signaling pathways to circumvent the effects of iPLA2 inhibition. Common culprits include the PI3K/Akt/mTOR and MAPK/ERK pathways, which can be activated by various receptor tyrosine kinases (RTKs) like EGFR or FGFR.[2][3][4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7][8][9][10][11][12][13]

  • Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of iPLA2 could compensate for its inhibition.

  • Target Mutation: While less common for enzyme inhibitors compared to kinase inhibitors, mutations in the PLA2G6 gene encoding iPLA2 could potentially alter the binding affinity of this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT assay.

Q4: What are the first steps I should take to investigate the mechanism of resistance in my cell line?

A logical first step is to investigate the most common mechanisms of acquired drug resistance:

  • Assess Bypass Pathway Activation: Use western blotting to check for increased phosphorylation (activation) of key proteins in the PI3K/Akt and MAPK/ERK pathways, such as Akt, mTOR, ERK1/2, in your resistant cells compared to the parental line, both at baseline and after this compound treatment.

  • Investigate Drug Efflux: Measure the expression levels of common ABC transporters (e.g., P-gp, BCRP) at both the mRNA (qRT-PCR) and protein (western blot) levels.

Troubleshooting Guides for this compound Resistance

This section provides detailed troubleshooting guides for researchers encountering resistance to this compound. Each guide is presented in a question-and-answer format and includes relevant experimental protocols and data interpretation.

Issue 1: Decreased Sensitivity to this compound (Increased IC50)

My this compound-resistant cell line shows a significantly higher IC50 than the parental line. How do I determine if bypass signaling pathways are activated?

Answer: Activation of alternative pro-survival signaling pathways is a common mechanism of resistance to targeted therapies. The PI3K/Akt and MAPK/ERK pathways are frequently implicated. Here’s how you can investigate this:

Experimental Workflow:

cluster_0 Investigation of Bypass Pathway Activation start Develop this compound-Resistant Cell Line ic50 Confirm Resistance (MTT Assay) start->ic50 wb_analysis Western Blot Analysis of PI3K/Akt & MAPK/ERK Pathways ic50->wb_analysis inhibitor_studies Treat with Pathway-Specific Inhibitors + this compound wb_analysis->inhibitor_studies siRNA_studies Gene Knockdown of Key Pathway Components wb_analysis->siRNA_studies conclusion Identify Active Bypass Pathway inhibitor_studies->conclusion siRNA_studies->conclusion

Figure 1: Experimental workflow for investigating bypass pathway activation.

Step 1: Confirm Resistance with an IC50 Assay

First, quantitatively confirm the degree of resistance.

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental OVCAR-3This compound2.5-
Resistant OVCAR-3This compound25.010
Parental PC-3This compound5.0-
Resistant PC-3This compound48.59.7

Note: These are illustrative data.

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.

Step 2: Analyze Key Signaling Pathways by Western Blot

Compare the activation state of proteins in the PI3K/Akt and MAPK/ERK pathways.

Table 2: Illustrative Western Blot Densitometry Analysis of Signaling Proteins

Cell LineTreatment (24h)p-Akt (Ser473) / Total Aktp-ERK1/2 (Thr202/Tyr204) / Total ERK1/2
ParentalVehicle1.01.0
ParentalThis compound (5 µM)0.40.5
ResistantVehicle2.53.0
ResistantThis compound (5 µM)2.32.8

Note: Values represent fold change relative to the parental vehicle control. These are illustrative data.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat parental and resistant cells with vehicle or this compound for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Step 3: Co-treatment with Pathway Inhibitors

If you observe hyperactivation of a pathway, test if inhibiting it can restore sensitivity to this compound.

Table 3: Illustrative Cell Viability after Co-treatment with Pathway Inhibitors

Cell LineTreatment (48h)% Cell Viability
ResistantThis compound (25 µM)85%
ResistantPI3K Inhibitor (LY294002, 10 µM)70%
ResistantMEK Inhibitor (U0126, 10 µM)65%
ResistantThis compound + LY29400230%
ResistantThis compound + U012625%

Note: These are illustrative data.

Issue 2: Suspected Increase in Drug Efflux

My resistant cells show no significant changes in key signaling pathways. Could increased drug efflux be the cause of resistance?

Answer: Yes, overexpression of ABC transporters is a frequent cause of multidrug resistance. You can investigate this by examining the expression of these transporters and by using an inhibitor to see if it restores this compound sensitivity.

Experimental Workflow:

cluster_1 Investigation of Increased Drug Efflux start This compound-Resistant Cell Line qpcr qRT-PCR for ABC Transporter mRNA start->qpcr wb Western Blot for ABC Transporter Protein start->wb inhibitor_study Co-treat with ABC Transporter Inhibitor (e.g., Verapamil) + this compound qpcr->inhibitor_study wb->inhibitor_study viability_assay Assess Cell Viability (MTT Assay) inhibitor_study->viability_assay conclusion Confirm Efflux-Mediated Resistance viability_assay->conclusion

Figure 2: Workflow to investigate drug efflux-mediated resistance.

Step 1: Quantify ABC Transporter Expression

Use qRT-PCR and Western blot to compare the expression of key ABC transporters in parental and resistant cells.

Table 4: Illustrative Relative mRNA Expression of ABC Transporters

GeneParental Cells (Relative mRNA)Resistant Cells (Relative mRNA)Fold Change
ABCB1 (P-gp)1.015.215.2
ABCG2 (BCRP)1.01.21.2

Note: These are illustrative data.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Extract total RNA from parental and resistant cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Step 2: Co-treatment with an ABC Transporter Inhibitor

Test if blocking the efflux pump can re-sensitize the resistant cells to this compound. Verapamil is a commonly used inhibitor of P-gp.

Table 5: Illustrative IC50 of this compound with and without an ABC Transporter Inhibitor

Cell LineTreatmentIC50 of this compound (µM)
ResistantThis compound alone25.0
ResistantThis compound + Verapamil (5 µM)4.5

Note: These are illustrative data.

Signaling Pathway and Logical Diagrams

cluster_2 Hypothesized iPLA2 Signaling and this compound Action membrane Cell Membrane phospholipids Membrane Phospholipids iPLA2 iPLA2 phospholipids->iPLA2 arachidonic_acid Arachidonic Acid iPLA2->arachidonic_acid lysophospholipids Lysophospholipids iPLA2->lysophospholipids This compound This compound This compound->iPLA2 prostaglandins Prostaglandins arachidonic_acid->prostaglandins LPA LPA lysophospholipids->LPA downstream Downstream Signaling (e.g., Proliferation, Survival) prostaglandins->downstream LPA->downstream

Figure 3: Hypothesized signaling pathway of iPLA2 and the inhibitory action of this compound.

cluster_3 Troubleshooting Logic for this compound Resistance start Decreased this compound Sensitivity Observed check_bypass Assess Bypass Pathway Activation (p-Akt, p-ERK) start->check_bypass check_efflux Assess Drug Efflux Pump Expression (P-gp) start->check_efflux bypass_positive Bypass Pathway Activated check_bypass->bypass_positive Yes other_mechanisms Investigate Other Mechanisms (e.g., Target Mutation) check_bypass->other_mechanisms No efflux_positive Efflux Pump Overexpressed check_efflux->efflux_positive Yes check_efflux->other_mechanisms No co_treat_bypass Co-treat with Pathway Inhibitor bypass_positive->co_treat_bypass co_treat_efflux Co-treat with Efflux Pump Inhibitor efflux_positive->co_treat_efflux

Figure 4: Logical diagram for troubleshooting this compound resistance.

References

Navigating Experimental Challenges with FKGK11: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing FKGK11, a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2β). Addressing potential sources of experimental variability and reproducibility issues, this resource offers troubleshooting strategies and frequently asked questions to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2), also known as iPLA2β.[1] Its mechanism of action is to block the catalytic activity of iPLA2β, an enzyme that hydrolyzes the sn-2 ester bond of glycerophospholipids to release a free fatty acid and a lysophospholipid.[2][3] These products are precursors for various signaling molecules involved in cellular processes like inflammation, cell proliferation, and apoptosis.

Q2: What are the common research applications for this compound?

This compound is utilized in studies investigating the role of iPLA2β in various physiological and pathological conditions. It has been applied in research related to ovarian cancer and neurological disorders, such as peripheral nerve injury and multiple sclerosis.[1]

Q3: How should I properly store and handle this compound?

For optimal stability, this compound should be stored at -20°C.[4] When preparing for an experiment, it is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability.

Q4: What are the key differences between this compound and other iPLA2 inhibitors like BEL?

While bromoenol lactone (BEL) is a widely used iPLA2 inhibitor, it has known limitations. BEL is an irreversible inhibitor and can be unstable in solution. It may also exhibit off-target effects and cytotoxicity, which can complicate data interpretation.[5] Fluoroketone-based inhibitors like this compound and the related compound FKGK18 are designed to be more selective and, in the case of FKGK18, are reversible, offering a more controlled experimental tool.[5][6]

Troubleshooting Guide

Issue 1: High Variability in Experimental Replicates

High variability between replicates is a common challenge that can obscure true experimental effects.

Potential Cause Troubleshooting Step
Inconsistent Inhibitor Concentration Ensure accurate and consistent pipetting of the this compound stock solution. Prepare a fresh working solution from a single, well-mixed stock aliquot for each experiment to minimize variability between assays.
Cell Culture Inconsistencies Standardize cell seeding density, passage number, and growth conditions. Variability in cell health and density can significantly impact iPLA2β expression and activity.
Assay Timing and Incubation Precisely control incubation times with this compound and during the subsequent assay steps. Minor variations can lead to significant differences in enzyme inhibition and downstream readouts.
Substrate Preparation If using an in vitro assay, ensure the phospholipid substrate is fully solubilized and consistently prepared for each reaction. Poor substrate availability can be a major source of variability.[7]
Issue 2: Lack of Expected Inhibitory Effect

Observing a weaker-than-expected or no inhibitory effect from this compound can be perplexing.

Potential Cause Troubleshooting Step
Inhibitor Degradation Verify the storage conditions and age of the this compound stock. If degradation is suspected, use a fresh vial of the inhibitor. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Sub-optimal Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type or assay system. The effective concentration can vary between different experimental setups.
Presence of Other PLA2 Isoforms Your experimental system may have significant activity from other phospholipase A2 isoforms (e.g., cPLA2, sPLA2) that are not targeted by this compound.[3] Use additional, specific inhibitors for other PLA2s to dissect the contribution of each.[7]
Incorrect Assay Conditions Review the pH, temperature, and buffer composition of your assay. The activity of iPLA2β and the efficacy of its inhibitors can be sensitive to these parameters.
Issue 3: Irreproducible Results Between Experiments
Potential Cause Troubleshooting Step
Variability in Reagents Use reagents from the same lot number whenever possible. If a new lot is introduced, perform a bridging experiment to ensure consistency. This includes cell culture media, serum, and assay components.
Inconsistent Sample Preparation Follow a standardized protocol for cell lysis and protein quantification. The activity of iPLA2β can be influenced by the method of sample preparation.[8]
Undocumented Protocol Changes Meticulously document every step of the experimental protocol. Even minor, seemingly insignificant changes can contribute to a lack of reproducibility.
Biological Variability Biological systems inherently have variability. Increase the number of biological replicates to ensure that the observed effects are statistically significant and not due to random chance.

Experimental Protocols and Data Presentation

General Experimental Workflow for this compound Treatment

A generalized workflow for treating cells with this compound and assessing its impact on a downstream signaling event is presented below.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells and allow to adhere/grow C Pre-treat cells with this compound or vehicle control A->C B Prepare fresh this compound working solution B->C D Apply experimental stimulus (e.g., cytokine) C->D E Lyse cells and collect samples D->E F Perform downstream assay (e.g., ELISA, Western Blot, Mass Spec) E->F G Data analysis and interpretation F->G

General experimental workflow for this compound treatment.

iPLA2β Signaling Pathway

The following diagram illustrates the central role of iPLA2β in generating lipid signaling molecules.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane Glycerophospholipid iPLA2b iPLA2β (GVIA iPLA2) membrane->iPLA2b Substrate products Free Fatty Acid (e.g., Arachidonic Acid) + Lysophospholipid iPLA2b->products Hydrolysis This compound This compound This compound->iPLA2b Inhibition downstream Downstream Signaling Molecules (e.g., Eicosanoids, LPA) products->downstream Conversion cellular_response Cellular Responses (Proliferation, Apoptosis, Inflammation) downstream->cellular_response

Simplified signaling pathway of iPLA2β and its inhibition by this compound.

By understanding the potential pitfalls and implementing rigorous experimental design and controls, researchers can confidently utilize this compound to elucidate the critical roles of iPLA2β in health and disease.

References

Interpreting unexpected results in FKGK11 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FKGK11. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent inhibitor of Group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2).[1] Its primary mechanism of action is the suppression of iPLA2 activity, which is involved in various cellular processes, including membrane homeostasis and signal transduction.

Q2: What are the key signaling pathways affected by the inhibition of iPLA2?

Inhibition of iPLA2 can impact multiple downstream signaling pathways. While specific pathways for this compound are not extensively documented, iPLA2 is known to play a role in pathways that regulate inflammation, cell proliferation, and apoptosis. These can include pathways involving arachidonic acid metabolism and lipid signaling.

Q3: What are the optimal storage and handling conditions for this compound?

This compound should be stored at -20°C. For experiments, it is typically dissolved in a solvent like DMSO to create a stock solution. It is important to minimize freeze-thaw cycles to maintain its potency.

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: No observable effect of this compound in my cell-based assay.

  • Question: I've treated my cells with this compound, but I am not observing the expected downstream effects on cell proliferation. What could be the reason?

  • Possible Causes and Solutions:

    • Compound Inactivity:

      • Solution: Verify the integrity of your this compound compound. Ensure it has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new aliquot.

    • Incorrect Concentration:

      • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The effective concentration can vary significantly between different biological systems.

    • Cell Line Insensitivity:

      • Solution: Confirm that your chosen cell line expresses GVIA iPLA2, the target of this compound. You can verify this through techniques like Western blotting or qPCR. If the target is not present, the inhibitor will have no effect.

    • Assay-Specific Issues:

      • Solution: Ensure your proliferation assay (e.g., MTT, BrdU) is optimized and validated for your cell line. Check for issues with reagents, incubation times, and measurement parameters.

Issue 2: High levels of cytotoxicity observed at expected effective concentrations.

  • Question: My viability assays show significant cell death at concentrations where I expect to see specific inhibitory effects. How can I differentiate between specific inhibition and general toxicity?

  • Possible Causes and Solutions:

    • Off-Target Effects:

      • Solution: High concentrations of any compound can lead to off-target effects and general toxicity. It is crucial to use the lowest effective concentration. Consider employing a secondary, structurally different iPLA2 inhibitor to confirm that the observed phenotype is due to on-target inhibition.

    • Solvent Toxicity:

      • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability.

    • Cellular Stress Response:

      • Solution: Inhibition of a key enzyme like iPLA2 can induce cellular stress leading to apoptosis. Perform assays to detect markers of apoptosis (e.g., caspase activation, annexin V staining) to understand the mechanism of cell death.

Experimental Protocols

Protocol 1: Western Blotting for GVIA iPLA2 Expression

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against GVIA iPLA2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Proliferation Assay (MTT)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a range of this compound concentrations (and a vehicle control).

    • Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
0.198.54.8
195.15.5
1075.36.1
5045.87.3
10020.14.9

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Release

TreatmentCytokine A (pg/mL)Cytokine B (pg/mL)
Untreated Control15.222.5
Vehicle Control16.123.1
This compound (10 µM)8.512.8
Positive Control5.37.9

Visualizations

FKGK11_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor iPLA2 GVIA iPLA2 Receptor->iPLA2 Activates PL Membrane Phospholipids AA Arachidonic Acid PL->AA Releases iPLA2->PL Acts on This compound This compound This compound->iPLA2 Inhibits COX2 COX-2 AA->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Hypothetical signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture C Cell Seeding A->C B Prepare this compound Stock D Treatment with this compound B->D C->D E Incubation D->E F Cell Viability Assay (e.g., MTT) E->F G Western Blot for Downstream Markers E->G H Cytokine Analysis (e.g., ELISA) E->H I Data Interpretation and Troubleshooting F->I G->I H->I

Caption: General experimental workflow for studying this compound effects.

References

Validation & Comparative

Validating the Inhibitory Effect of FKGK11 on iPLA2 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FKGK11, a potent inhibitor of calcium-independent phospholipase A2 (iPLA2), with other alternative inhibitors. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.

Introduction to iPLA2 and its Inhibition

Calcium-independent phospholipase A2 (iPLA2) is a key enzyme in cellular signaling, responsible for the hydrolysis of phospholipids to produce free fatty acids and lysophospholipids.[1] These products, particularly arachidonic acid, are precursors to a variety of bioactive lipid mediators, such as eicosanoids, which are involved in inflammation, cell proliferation, and apoptosis.[1][2] Given its role in these critical cellular processes, iPLA2 has emerged as a significant therapeutic target for a range of diseases, including cancer and neurological disorders.[3][4]

This compound is a potent and selective inhibitor of Group VIA iPLA2 (GVIA iPLA2).[3][4] Its efficacy is attributed to its ability to bind to the enzyme's catalytic domain, thereby blocking the interaction between iPLA2 and its lipid substrates.[5] This guide will compare the inhibitory performance of this compound with other known iPLA2 inhibitors, namely FKGK18 and Bromoenol lactone (BEL).

Comparative Analysis of iPLA2 Inhibitors

The inhibitory potential of this compound, FKGK18, and Bromoenol lactone (BEL) against iPLA2 has been evaluated in various studies. The following table summarizes their reported inhibitory concentrations.

InhibitorTarget iPLA2 IsoformReported PotencyMechanism of ActionKey Characteristics
This compound GVIA iPLA2XI(50) = 0.0073 *[6][7]Binds to the catalytic domain, obstructing substrate interaction.[5]Selective inhibitor.[3][4][7]
FKGK18 iPLA2βIC50 ≈ 50 nM [8]Targets the lipase consensus sequence.Reported to be 7-fold more potent than this compound; reversible inhibition.[8][9]
iPLA2γIC50 ≈ 1-3 µM [8]
(S)-Bromoenol lactone ((S)-BEL) iPLA2βIC50 ≈ 2 µM Irreversibly binds to the active site serine.[5]Irreversible, mechanism-based inhibitor.[5]
(R)-Bromoenol lactone ((R)-BEL) iPLA2γIC50 ≈ 0.6 µM Irreversibly binds to the active site serine.[5]Irreversible, mechanism-based inhibitor.[5]

*XI(50) represents the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%.[7]

Experimental Protocols

Accurate validation of the inhibitory effect of compounds like this compound on iPLA2 activity is crucial. Below are detailed methodologies for key experiments.

iPLA2 Activity Assay using Radiolabeled Substrate

This assay measures the enzymatic activity of iPLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

  • Cell lysates or purified iPLA2 enzyme

  • Radiolabeled phospholipid substrate (e.g., [³H]arachidonic acid-labeled phosphatidylcholine)

  • Assay Buffer: 100 mM HEPES (pH 7.5), 5 mM EDTA

  • Inhibitor stock solution (e.g., this compound in a suitable solvent like DMSO)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter and vials

  • Iodine vapor chamber

Procedure:

  • Prepare cell lysates or purified enzyme in the assay buffer.

  • In microcentrifuge tubes, add the cell lysate or purified enzyme.

  • Add varying concentrations of the inhibitor (e.g., this compound) or vehicle control to the tubes. Incubate for a predetermined time at 37°C.

  • Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., a mixture of chloroform, methanol, and acetic acid).

  • Vortex the tubes and centrifuge to separate the organic and aqueous phases.

  • Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the free fatty acid from the phospholipid substrate.

  • Visualize the separated spots using iodine vapor.

  • Scrape the spots corresponding to the free fatty acid into scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.[8][10]

Experimental Workflow for Inhibitor Validation

The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound on iPLA2 activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare iPLA2 enzyme source (cell lysate or purified) incubation Incubate enzyme with inhibitor or vehicle control prep_enzyme->incubation prep_inhibitor Prepare inhibitor stock solutions (e.g., this compound) prep_inhibitor->incubation prep_substrate Prepare radiolabeled phospholipid substrate reaction Initiate reaction with substrate prep_substrate->reaction incubation->reaction termination Stop reaction reaction->termination separation Separate product from substrate (e.g., TLC) termination->separation quantification Quantify product formation (e.g., scintillation counting) separation->quantification calculation Calculate % inhibition and IC50/XI(50) quantification->calculation

Experimental workflow for iPLA2 inhibitor validation.

iPLA2 Signaling Pathway

Understanding the signaling pathway of iPLA2 is essential for contextualizing the effects of its inhibitors. iPLA2-mediated hydrolysis of phospholipids generates arachidonic acid and lysophospholipids, which act as signaling molecules.[1] Arachidonic acid can be further metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce eicosanoids.[2] The pathway is implicated in various cellular responses, including inflammation and apoptosis.[1]

The following diagram illustrates a simplified iPLA2 signaling pathway.

G Stimulus Cellular Stimuli (e.g., Growth Factors, Stress) iPLA2 iPLA2 Stimulus->iPLA2 activates AA Arachidonic Acid iPLA2->AA hydrolyzes LysoPL Lysophospholipids iPLA2->LysoPL hydrolyzes MembranePL Membrane Phospholipids MembranePL->iPLA2 COX_LOX COX / LOX AA->COX_LOX Signaling Downstream Signaling LysoPL->Signaling Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Response Cellular Responses (Inflammation, Apoptosis, Proliferation) Eicosanoids->Response Signaling->Response This compound This compound This compound->iPLA2 inhibits

References

FKGK18 Demonstrates Superior Potency Over FKGK11 in iPLA2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug development, the selective inhibition of calcium-independent phospholipase A2 (iPLA2) is of significant interest due to the enzyme's role in various physiological and pathological processes. Among the available inhibitors, the fluoroketone-based compounds FKGK11 and FKGK18 have emerged as valuable research tools. This guide provides a detailed comparison of their inhibitory potency, supported by experimental data, to aid in the selection of the appropriate inhibitor for specific research needs.

FKGK18 is a more potent inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) than this compound.[1] Experimental data reveals that this compound is approximately 7-fold less potent than FKGK18 in inhibiting iPLA2. This difference in potency is critical for studies requiring maximal inhibition of iPLA2 activity or when comparing the effects of varying degrees of enzyme inhibition.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and FKGK18 against GVIA iPLA2 have been quantified using a mixed micelle-based assay. The half-maximal inhibitory concentration (XI(50)), which represents the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50%, provides a standardized measure for comparing their potencies.

CompoundTarget EnzymeXI(50)Relative PotencyReference
This compound GVIA iPLA20.00141xKokotos G, et al. (2010)
FKGK18 GVIA iPLA20.0002~7x more potent than this compoundKokotos G, et al. (2010)

In addition to the XI(50) values determined in biochemical assays, the half-maximal inhibitory concentration (IC50) for FKGK18 has been determined in cellular systems, further highlighting its potency, particularly against the iPLA2β isoform. FKGK18 exhibits an IC50 of approximately 50 nM for iPLA2β, while its IC50 for the iPLA2γ isoform is around 3 µM, indicating a significant selectivity for iPLA2β.[2][3][4]

Experimental Protocols

The determination of the inhibitory potency of this compound and FKGK18 against GVIA iPLA2 was performed using a mixed micelle-based assay. This in vitro assay measures the enzymatic activity of purified human GVIA iPLA2 on a phospholipid substrate incorporated into mixed micelles.

Materials:

  • Purified human GVIA iPLA2 (expressed in Sf9 cells)

  • 1-palmitoyl-2-arachidonoyl-phosphatidylcholine (PAPC) (substrate)

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • EDTA

  • This compound and FKGK18 inhibitors

  • Scintillation counter and vials

  • Radiolabeled arachidonic acid for standard curve

Procedure:

  • Preparation of Mixed Micelles:

    • PAPC and Triton X-100 are mixed in a chloroform solution.

    • The solvent is evaporated under a stream of nitrogen to form a thin film.

    • The lipid film is hydrated with HEPES buffer containing DTT and EDTA by vortexing, resulting in the formation of mixed micelles containing the phospholipid substrate.

  • Enzyme Inhibition Assay:

    • The mixed micelle solution is incubated at 40°C.

    • Varying concentrations of this compound or FKGK18 (dissolved in a suitable solvent like DMSO) are added to the mixed micelle solution.

    • The enzymatic reaction is initiated by the addition of purified GVIA iPLA2.

    • The reaction is allowed to proceed for a specific time (e.g., 20 minutes) with gentle shaking.

  • Quantification of Enzyme Activity:

    • The reaction is quenched by the addition of a stop solution (e.g., Dole's reagent: isopropanol/heptane/1N H2SO4).

    • The released radiolabeled arachidonic acid is extracted using an organic solvent (e.g., heptane).

    • The amount of radioactivity in the organic phase is measured using a scintillation counter.

    • The enzyme activity is calculated based on the amount of released arachidonic acid and is expressed as a percentage of the activity in the absence of the inhibitor.

  • Data Analysis:

    • The percentage of inhibition is plotted against the mole fraction of the inhibitor.

    • The XI(50) value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow

G cluster_prep Mixed Micelle Preparation cluster_assay Enzyme Inhibition Assay cluster_quant Quantification and Analysis prep1 Mix PAPC and Triton X-100 in Chloroform prep2 Evaporate Solvent to Form a Thin Film prep1->prep2 prep3 Hydrate with HEPES Buffer prep2->prep3 assay1 Incubate Mixed Micelles at 40°C prep3->assay1 assay2 Add Varying Concentrations of this compound/FKGK18 assay1->assay2 assay3 Initiate Reaction with Purified GVIA iPLA2 assay2->assay3 quant1 Quench Reaction and Extract Released Arachidonic Acid assay3->quant1 quant2 Measure Radioactivity with Scintillation Counter quant1->quant2 quant3 Calculate % Inhibition quant2->quant3 quant4 Determine XI(50) from Dose-Response Curve quant3->quant4

Caption: Workflow for determining the inhibitory potency of this compound and FKGK18 using a mixed micelle-based assay.

iPLA2 Signaling Pathway and Inhibition

Calcium-independent phospholipase A2 plays a crucial role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of a free fatty acid and a lysophospholipid.[5] These products, particularly arachidonic acid and lysophosphatidylcholine, serve as precursors for a variety of bioactive lipid mediators, such as eicosanoids and platelet-activating factor (PAF). These mediators are involved in a wide range of cellular processes, including inflammation, apoptosis, and insulin secretion.

In pathological contexts, such as in pancreatic β-cells under inflammatory stress or in autoimmune diseases, the upregulation of iPLA2β can lead to increased production of pro-inflammatory and pro-apoptotic lipid mediators.[5][6][7] This can contribute to cellular dysfunction and tissue damage.

The fluoroketone inhibitors this compound and FKGK18 act by targeting the active site of the iPLA2 enzyme, thereby preventing the hydrolysis of its phospholipid substrates. By blocking this initial step, these inhibitors effectively reduce the downstream production of lipid signaling molecules. The higher potency of FKGK18 allows for more complete inhibition of this pathway at lower concentrations.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipid Glycerophospholipid iPLA2 iPLA2β phospholipid->iPLA2 Hydrolysis products Arachidonic Acid + Lysophospholipid iPLA2->products inhibitor This compound / FKGK18 inhibitor->iPLA2 Inhibition downstream Pro-inflammatory Eicosanoids & Pro-apoptotic Mediators products->downstream response Inflammation & β-Cell Apoptosis downstream->response

Caption: Simplified signaling pathway of iPLA2 and the point of inhibition by this compound and FKGK18.

References

A Head-to-Head Comparison: The Selective GVIA iPLA₂ Inhibitor FKGK11 Versus the Non-Selective Inhibitor BEL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical probe or therapeutic lead is critical. Specificity is paramount to ensure that observed effects are attributable to the target of interest. This guide provides a detailed comparison of FKGK11, a selective inhibitor of Group VIA Ca²⁺-independent phospholipase A₂ (GVIA iPLA₂), and Bromoenol lactone (BEL), a widely used but non-selective inhibitor.

This comparison guide outlines the key differences in their mechanism of action, selectivity, and cellular effects, supported by experimental data. Detailed protocols for relevant assays are also provided to aid in the independent evaluation of these compounds.

Executive Summary

This compound and its analogs represent a class of potent, selective, and reversible inhibitors of GVIA iPLA₂. In contrast, BEL is an irreversible and non-selective inhibitor, with significant off-target effects, most notably the inhibition of phosphatidate phosphohydrolase-1 (PAP-1). This lack of selectivity can lead to confounding experimental results, including the induction of apoptosis through a mechanism independent of iPLA₂ inhibition. For studies aiming to specifically elucidate the role of GVIA iPLA₂, this compound and related fluoroketone inhibitors offer a more precise and reliable tool.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory potency of a close analog of this compound, FKGK18, and the enantiomers of BEL against different phospholipase A₂ isoforms. FKGK18 is a fluoroketone compound similar to this compound and has been reported to be even more potent.[1][2] This data, derived from a study directly comparing these inhibitors, highlights the superior selectivity of the fluoroketone class.

Table 1: Inhibitory Potency (IC₅₀) Against Cytosol-Associated iPLA₂β

InhibitorIC₅₀ (M)
FKGK18~5 x 10⁻⁸
(S)-BEL~5 x 10⁻⁸
(R)-BEL~3 x 10⁻⁶

Data from a radioactivity enzymatic assay using cytosol from INS-1 insulinoma cells overexpressing iPLA₂β.[1][3]

Table 2: Inhibitory Potency (IC₅₀) Against Membrane-Associated iPLA₂γ

InhibitorIC₅₀ (M)
FKGK18~1 x 10⁻⁶
(R)-BEL~1-3 x 10⁻⁶
(S)-BEL> 10⁻⁵

Data from a radioactivity enzymatic assay using membrane fractions from wild-type mouse hearts.[3]

Table 3: Selectivity Profile of Fluoroketone Inhibitors

InhibitorTarget% Inhibition (at 0.091 mole fraction)
This compoundGVIA iPLA₂99.4 ± 0.1%
GV sPLA₂28 ± 1%

Data from in vitro inhibition assays.[4]

FKGK18 was found to be 195-fold and >455-fold more potent for GVIA iPLA₂ than for GIVA cPLA₂ and GV sPLA₂, respectively.[1][3]

Mechanism of Action and Selectivity

This compound: A Selective and Reversible Inhibitor

This compound belongs to a class of polyfluoroalkyl ketone inhibitors designed for potent and selective inhibition of GVIA iPLA₂.[5] These compounds act as reversible inhibitors, which is a significant advantage for in vivo studies and for distinguishing specific from non-specific effects. The selectivity of this compound for GVIA iPLA₂ over other phospholipases, such as GV sPLA₂, has been demonstrated, ensuring that observed biological effects can be more confidently attributed to the inhibition of the intended target.[4]

BEL: A Non-Selective and Irreversible Inhibitor

Bromoenol lactone (BEL) is a mechanism-based, irreversible inhibitor of iPLA₂. However, its utility as a specific iPLA₂ inhibitor is compromised by its significant off-target activity. BEL is also a potent inhibitor of phosphatidate phosphohydrolase-1 (PAP-1), an enzyme involved in lipid signaling and metabolism.[6] While the (S)- and (R)-enantiomers of BEL show some preferential inhibition for iPLA₂β and iPLA₂γ respectively, this selectivity is only about 10-fold.[7] Furthermore, BEL has been shown to inhibit other enzymes, such as proteases, and its irreversible nature can lead to cytotoxicity, making it unsuitable for many in vivo applications.[7]

Cellular Effects: The Consequences of Non-Selectivity

The non-selective nature of BEL has been shown to induce cellular effects that are independent of iPLA₂ inhibition. A key example is the induction of apoptosis. Studies have demonstrated that BEL promotes apoptosis in various cell lines, an effect that is mimicked by the PAP-1 inhibitor propranolol but not by more selective iPLA₂ inhibitors.[6] This suggests that the apoptotic effects of BEL are mediated through its inhibition of PAP-1, leading to alterations in lipid signaling and cellular stress. This is a critical consideration for researchers using BEL to investigate the role of iPLA₂ in cell survival and death pathways.

In contrast, the high selectivity of this compound and its analogs allows for a more precise dissection of the cellular functions of GVIA iPLA₂ without the confounding off-target effects observed with BEL.

Experimental Protocols

iPLA₂ Inhibition Assay (Radioactivity-Based)

This protocol is adapted from studies characterizing FKGK18 and BEL.[1][2][3]

a. Preparation of Cell Lysates:

  • Culture cells of interest (e.g., INS-1 cells overexpressing iPLA₂β) to confluency.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend cells in a hypotonic lysis buffer and homogenize.

  • Centrifuge the homogenate to separate the cytosolic (supernatant) and membrane (pellet) fractions.

  • Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

b. Inhibition Assay:

  • In a reaction tube, combine a specific amount of protein from the cell lysate (e.g., 30 µg) with assay buffer.

  • Add varying concentrations of the inhibitor (this compound or BEL) or vehicle control.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [¹⁴C]arachidonic acid-labeled phosphatidylcholine.

  • Incubate the reaction at 37°C for a specific time (e.g., 15 minutes).

  • Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform, methanol, and HCl).

  • Extract the lipids and separate the released radiolabeled fatty acid from the unhydrolyzed substrate using thin-layer chromatography (TLC).

  • Quantify the radioactivity of the fatty acid spot using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

PAP-1 Inhibition Assay

This protocol is a general guide based on established methods for measuring PAP activity.

a. Enzyme Source Preparation:

  • Prepare cell or tissue lysates as described for the iPLA₂ assay to obtain the cytosolic fraction containing PAP-1.

b. Inhibition Assay (Colorimetric):

  • In a microplate well, combine the cytosolic fraction with an assay buffer containing Mg²⁺.

  • Add various concentrations of the inhibitor (e.g., BEL) or vehicle control.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Start the reaction by adding the substrate, phosphatidic acid.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a solution to precipitate the protein (e.g., trichloroacetic acid).

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new microplate.

  • Add a reagent that forms a colored complex with the released inorganic phosphate (e.g., a malachite green-based reagent).

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

  • Calculate the percent inhibition and IC₅₀ value.

Cellular Apoptosis Assay (Annexin V Staining)

This protocol provides a method to compare the effects of this compound and BEL on apoptosis.[8]

a. Cell Treatment:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound, BEL, a positive control for apoptosis (e.g., staurosporine), and a vehicle control.

  • Incubate the cells for a desired period (e.g., 24 hours).

b. Staining:

  • Harvest the cells, including any floating cells from the media.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

c. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Identify four cell populations:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

  • Quantify the percentage of cells in each population to determine the extent of apoptosis induced by each inhibitor.

Mandatory Visualization

GVIA_iPLA2_Signaling_Pathway GVIA iPLA₂ Signaling Pathway Stimulus Cellular Stimulus (e.g., Growth Factors, Oxidative Stress) GVIA_iPLA2 GVIA iPLA₂ (PNPLA9) Stimulus->GVIA_iPLA2 Activates Membrane_Phospholipids Membrane Phospholipids GVIA_iPLA2->Membrane_Phospholipids Hydrolyzes Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Lysophospholipids Lysophospholipids Membrane_Phospholipids->Lysophospholipids Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolized to Signaling_Cascades Downstream Signaling Cascades (e.g., MAPK, NF-κB) Lysophospholipids->Signaling_Cascades Activate Cellular_Responses Cellular Responses (Inflammation, Proliferation, Apoptosis) Eicosanoids->Cellular_Responses Mediate Signaling_Cascades->Cellular_Responses Regulate This compound This compound This compound->GVIA_iPLA2 Inhibits

Caption: GVIA iPLA₂ Signaling Pathway and Point of this compound Inhibition.

PAP1_Signaling_Pathway PAP-1 Signaling Pathway Glycerol_3_Phosphate Glycerol-3-Phosphate Phosphatidic_Acid Phosphatidic Acid (PA) Glycerol_3_Phosphate->Phosphatidic_Acid Acylation Acyl_CoA Acyl-CoA Acyl_CoA->Phosphatidic_Acid PAP1 PAP-1 (Lipin) Phosphatidic_Acid->PAP1 Diacylglycerol Diacylglycerol (DAG) PAP1->Diacylglycerol Dephosphorylates to Triacylglycerol Triacylglycerol (TAG) (Storage) Diacylglycerol->Triacylglycerol Acylation Phospholipids Phospholipids (Membrane Synthesis) Diacylglycerol->Phospholipids Precursor for PKC Protein Kinase C (PKC) Diacylglycerol->PKC Activates Downstream_Signaling Downstream Signaling (Inflammation, Cell Growth) PKC->Downstream_Signaling Phosphorylates BEL BEL BEL->PAP1 Inhibits

Caption: PAP-1 Signaling Pathway and Point of BEL Inhibition.

Experimental_Workflow Experimental Workflow: Comparing Inhibitor Selectivity cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Enzyme_Assays Enzymatic Assays (iPLA₂, PAP-1, other PLA₂s, Proteases) Determine_IC50 Determine IC₅₀ Values Enzyme_Assays->Determine_IC50 Assess_Selectivity Assess Selectivity Profile Determine_IC50->Assess_Selectivity Compare_Results Compare Results Assess_Selectivity->Compare_Results Cell_Treatment Treat Cells with Inhibitors (this compound vs. BEL) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Treatment->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-MAPK) Cell_Treatment->Signaling_Assay Functional_Assay Functional Assays (e.g., Migration, Proliferation) Cell_Treatment->Functional_Assay Apoptosis_Assay->Compare_Results Signaling_Assay->Compare_Results Functional_Assay->Compare_Results

Caption: Logical Workflow for Comparing Selective and Non-Selective Inhibitors.

References

In Vivo Validation of FKGK11's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive In Vivo Analysis of the GVIA iPLA2 Inhibitor FKGK11 for Ovarian Cancer and Peripheral Nerve Injury

This guide provides a detailed comparison of the in vivo therapeutic potential of this compound, a selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), against alternative therapeutic strategies in preclinical models of ovarian cancer and peripheral nerve injury. The content is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Executive Summary

This compound has demonstrated biological activity in in vivo models of ovarian cancer and peripheral nerve injury. In ovarian cancer xenograft models, inhibition of iPLA2 by compounds such as this compound has been shown to suppress tumor development.[1] For peripheral nerve injury, this compound has been observed to modulate the processes of Wallerian degeneration and axon regeneration following sciatic nerve crush in mice.[2][3][4][5] This guide presents the available data for this compound and compares it with standard-of-care and emerging therapies for these indications to contextualize its therapeutic potential.

Ovarian Cancer

The standard of care for ovarian cancer typically involves a combination of surgery and chemotherapy, with paclitaxel and carboplatin being cornerstone therapeutic agents.[6][7] Targeted therapies are also emerging, with inhibitors of cyclin-dependent kinase 11 (CDK11) showing promise in preclinical studies.[8]

Comparative In Vivo Efficacy of Treatments for Ovarian Cancer
TreatmentModelKey Efficacy MetricsSource
This compound Ovarian Cancer Xenograft (details not specified)Inhibited tumor development (quantitative data not available)[1]
Bromoenol Lactone (BEL) (iPLA2 inhibitor) SKOV3 XenograftTumor Nodules: Vehicle: ~18; BEL (1 mg/kg): ~10 (p<0.05)[1]
BEL + Paclitaxel SKOV3 XenograftTumor Nodules: BEL + Paclitaxel (5 mg/kg): ~2 (p<0.001 vs Vehicle)[1]
Paclitaxel + Carboplatin A2780 XenograftTumor Volume (Day 8): Control: 926±192 mm³; Treated: 490±73 mm³ (p=0.03)[9]
CDK11 siRNA SKOV-3 XenograftReduced tumor growth (quantitative data not available)[8]
OTS964 (CDK11 inhibitor) Xenograft modelsComplete tumor regression (50 or 100 mg/kg/day for 2 weeks, oral)[10]
Experimental Protocols: Ovarian Cancer Xenograft Model

Cell Lines and Culture: Human ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.

Tumor Implantation:

  • Subcutaneous Model: 5 x 10^6 to 1 x 10^7 cells are injected subcutaneously into the flank. Tumor growth is monitored by caliper measurements.

  • Intraperitoneal Model: 1 x 10^7 cells are injected intraperitoneally to mimic peritoneal dissemination. Disease progression can be monitored by bioluminescence imaging (for luciferase-expressing cells) or assessment of ascites formation.[6][11][12]

Treatment Administration:

  • This compound/BEL: Administered intraperitoneally. Dosing and schedule would be determined by preliminary toxicology and efficacy studies.

  • Paclitaxel: Typically administered intravenously or intraperitoneally at doses ranging from 10-20 mg/kg.[9][11]

  • Carboplatin: Typically administered intraperitoneally at doses around 50-80 mg/kg.[9][11]

Efficacy Evaluation:

  • Tumor Volume: Calculated using the formula (L x W²)/2 for subcutaneous tumors.

  • Tumor Weight: Measured at the end of the study.

  • Survival Analysis: Kaplan-Meier curves are generated to assess the impact on overall survival.

  • Bioluminescence Imaging: For monitoring intraperitoneal tumor burden.

Peripheral Nerve Injury

Therapeutic strategies for peripheral nerve injury aim to enhance axon regeneration and functional recovery. While surgical intervention is often necessary, pharmacological approaches are being explored to augment the regenerative process. Neurotrophic factors are a key area of investigation for promoting nerve repair.[13][14][15]

Comparative In Vivo Efficacy of Treatments for Peripheral Nerve Injury
TreatmentModelKey Efficacy MetricsSource
This compound Sciatic Nerve Crush (Mouse)Delayed myelin breakdown and Wallerian degeneration, leading to delayed axon regeneration and functional recovery (quantitative scores not available). 30% reduction in phagocytic macrophages compared to control.[2][16]
Neurotrophic Factors (e.g., BDNF, GDNF) Various nerve injury modelsPromote neuronal survival and axon outgrowth (specific quantitative data varies by factor and model).[13][14][15][17]
Experimental Protocols: Sciatic Nerve Crush Injury Model

Animal Model: Adult mice (e.g., C57BL/6) are commonly used.

Surgical Procedure:

  • Anesthetize the mouse (e.g., with ketamine/xylazine).

  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Gently isolate the nerve from surrounding tissue.

  • Use fine, calibrated forceps to crush the nerve at a specific location for a defined duration (e.g., 30 seconds).[18][19][20][21][22]

  • Suture the muscle and skin layers.

Treatment Administration:

  • This compound: Can be administered systemically (e.g., intraperitoneal injection) or locally. The specific dose and frequency would be based on the experimental design.

Functional Recovery Assessment:

  • Walking Track Analysis (Sciatic Functional Index - SFI): A non-invasive method to assess motor function recovery by analyzing the animal's footprints.

  • Toe Spread Assay: Measures the degree of toe separation, which is indicative of nerve function.

  • Sensory Testing (e.g., von Frey filaments): To evaluate the return of sensory function.

  • Electrophysiology: Measures nerve conduction velocity and muscle action potentials to assess reinnervation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

// Nodes membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; iPLA2 [label="GVIA iPLA2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Lysophospholipids [label="Lysophospholipids", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LPA [label="LPA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CellSignaling [label="Cell Proliferation,\nMigration, Survival", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges membrane -> iPLA2 [label="Substrate"]; iPLA2 -> ArachidonicAcid; iPLA2 -> Lysophospholipids; this compound -> iPLA2 [label="Inhibits", arrowhead=tee]; ArachidonicAcid -> Prostaglandins [label="via COX"]; ArachidonicAcid -> Leukotrienes [label="via LOX"]; Lysophospholipids -> LPA; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; LPA -> CellSignaling; } .dot Caption: GVIA iPLA2 Signaling Pathway.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Ovarian Cancer\nCell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; implantation [label="Tumor Cell Implantation\n(Subcutaneous or IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tumor_growth [label="Tumor Establishment", fillcolor="#FBBC05", fontcolor="#202124"]; randomization [label="Randomization of Mice", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment Administration\n(this compound or Alternatives)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Tumor Growth Monitoring\n(Calipers or Imaging)", fillcolor="#34A853", fontcolor="#FFFFFF"]; endpoint [label="Endpoint Analysis\n(Tumor Weight, Survival)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> implantation; implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> end; } .dot Caption: Ovarian Cancer Xenograft Experimental Workflow.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="Baseline Functional\nAssessment (e.g., SFI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; surgery [label="Sciatic Nerve\nCrush Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; treatment [label="Treatment Administration\n(this compound or Alternatives)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Serial Functional\nAssessments", fillcolor="#34A853", fontcolor="#FFFFFF"]; histology [label="Histological Analysis\n(Nerve Regeneration)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> baseline; baseline -> surgery; surgery -> treatment; treatment -> monitoring; monitoring -> histology; histology -> end; } .dot Caption: Peripheral Nerve Injury Experimental Workflow.

Conclusion

The available in vivo data suggests that this compound, as a selective inhibitor of GVIA iPLA2, warrants further investigation for its therapeutic potential in ovarian cancer and its role in the complex process of peripheral nerve regeneration. While qualitative effects have been observed, a significant gap exists in the availability of quantitative in vivo efficacy data for this compound. The comparative data presented in this guide, alongside detailed experimental protocols, provides a framework for designing future preclinical studies to robustly evaluate the therapeutic promise of this compound and other GVIA iPLA2 inhibitors. Further research is crucial to determine optimal dosing, treatment schedules, and potential combination therapies to translate these preclinical findings into clinical applications.

References

Unveiling the Selectivity of FKGK11: A Comparative Guide to its Cross-Reactivity with Phospholipase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a small molecule inhibitor is paramount. This guide provides a comprehensive analysis of the cross-reactivity of FKGK11, a potent inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), with other key phospholipase enzymes. The data presented herein, summarized from available literature, highlights the selectivity profile of this compound and provides detailed experimental protocols for assessing such enzymatic activity.

This compound is recognized as a highly potent and selective inhibitor of GVIA iPLA2, an enzyme implicated in various physiological and pathological processes.[1] Its efficacy in preclinical models has underscored its potential as a therapeutic agent. However, a thorough evaluation of its activity against other phospholipase families, including cytosolic phospholipase A2 (cPLA2), secretory phospholipase A2 (sPLA2), phospholipase C (PLC), and phospholipase D (PLD), is crucial for a complete understanding of its pharmacological profile.

Comparative Analysis of this compound Inhibition across Phospholipase Enzymes

Enzyme ClassSpecific IsoformInhibitorReported InhibitionXI(50) Value (mole fraction)
iPLA2 GVIAThis compound>95% at 0.091 mole fraction0.0014
cPLA2 GIVAThis compound17% - 29% at 0.091 mole fractionNot reported
sPLA2 GVThis compound28% - 29% at 0.091 mole fractionNot reported

Data compiled from publicly available research. The XI(50) value represents the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%.

As the table indicates, this compound demonstrates robust inhibition of GVIA iPLA2. In contrast, at the same concentration, its inhibitory effect on both GIVA cPLA2 and GV sPLA2 is substantially lower, with some reports indicating no significant inhibition of cPLA2.[2] This notable difference underscores the high selectivity of this compound for the calcium-independent isoform of PLA2. Currently, there is a lack of publicly available data on the cross-reactivity of this compound with phospholipase C (PLC) and phospholipase D (PLD) isoforms.

Signaling Pathways of Phospholipase Families

To visually represent the distinct signaling cascades affected by these phospholipase families, the following diagram illustrates their primary mechanisms of action.

Phospholipase_Signaling_Pathways cluster_PLA2 Phospholipase A2 (PLA2) cluster_PLC Phospholipase C (PLC) cluster_PLD Phospholipase D (PLD) PLA2 PLA2 (iPLA2, cPLA2, sPLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Hydrolysis Lysophospholipids Lysophospholipids PLA2->Lysophospholipids Hydrolysis Membrane_PL Membrane Phospholipids Membrane_PL->PLA2 Substrate This compound This compound This compound->PLA2 Inhibits (Primarily iPLA2) PLC PLC (β, γ, δ isoforms) DAG Diacylglycerol (DAG) PLC->DAG Hydrolysis IP3 Inositol Trisphosphate (IP3) PLC->IP3 Hydrolysis PIP2 PIP2 PIP2->PLC Substrate PLD PLD (PLD1, PLD2) PA Phosphatidic Acid (PA) PLD->PA Hydrolysis Choline Choline PLD->Choline Hydrolysis PC Phosphatidylcholine (PC) PC->PLD Substrate

Caption: Signaling pathways of PLA2, PLC, and PLD, highlighting the inhibitory action of this compound on the PLA2 pathway.

Experimental Protocols for Assessing Phospholipase Inhibition

Accurate determination of inhibitor selectivity requires robust and standardized assay protocols. The following outlines a general workflow for assessing the cross-reactivity of an inhibitor like this compound against various phospholipase enzymes.

1. Enzyme and Substrate Preparation:

  • Enzymes: Obtain purified, recombinant human phospholipase enzymes (e.g., GVIA iPLA2, GIVA cPLA2, GV sPLA2, PLCβ1, PLD1).

  • Substrates: Utilize appropriate fluorescent or radiolabeled substrates specific for each enzyme class. For example:

    • PLA2: NBD-labeled phosphatidylcholine (PC) or phosphatidylethanolamine (PE).

    • PLC: Fluorescently labeled phosphatidylinositol 4,5-bisphosphate (PIP2).

    • PLD: NBD-labeled PC.

2. Phospholipase Activity Assay (General Protocol):

This protocol can be adapted for different phospholipase families by using the specific enzyme and substrate.

  • Reaction Buffer Preparation: Prepare a reaction buffer specific to the enzyme being assayed, considering optimal pH, co-factors (e.g., Ca2+ for cPLA2 and sPLA2), and detergents.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 96-well microplate, add the reaction buffer, the specific phospholipase enzyme, and varying concentrations of this compound (or vehicle control).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to each well.

  • Signal Detection: Measure the change in fluorescence or radioactivity over time using a plate reader. The signal generated is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3. Experimental Workflow Diagram:

The following diagram illustrates the key steps in the experimental workflow for determining the cross-reactivity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Aliquoting (iPLA2, cPLA2, sPLA2, PLC, PLD) Assay_Setup Assay Plate Setup (Enzyme + Inhibitor) Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Preparation (Fluorescent/Radiolabeled) Reaction_Start Reaction Initiation (Add Substrate) Substrate_Prep->Reaction_Start Inhibitor_Prep This compound Serial Dilution Inhibitor_Prep->Assay_Setup Pre_Incubation Pre-incubation Assay_Setup->Pre_Incubation Pre_Incubation->Reaction_Start Data_Acquisition Kinetic Reading (Fluorescence/Radioactivity) Reaction_Start->Data_Acquisition Percent_Inhibition Calculate % Inhibition Data_Acquisition->Percent_Inhibition IC50_Curve Generate Dose-Response Curves Percent_Inhibition->IC50_Curve IC50_Determination Determine IC50 Values IC50_Curve->IC50_Determination Selectivity_Profile Establish Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Experimental workflow for assessing the cross-reactivity of this compound against various phospholipase enzymes.

Conclusion

The available data strongly supports the characterization of this compound as a potent and selective inhibitor of GVIA iPLA2, with significantly lower activity against cPLA2 and sPLA2. This selectivity is a critical attribute for its use as a specific chemical probe to investigate the biological roles of iPLA2 and for its potential development as a therapeutic agent. To further solidify its selectivity profile, future studies should focus on generating comprehensive IC50 data against a broader panel of phospholipase isoforms, including those from the PLC and PLD families, using standardized and robust assay methodologies as outlined in this guide. Such data will be invaluable for the scientific and drug development communities in advancing our understanding and therapeutic targeting of phospholipase-mediated signaling pathways.

References

A Comparative Analysis of FKGK11 and Other Fluoroketone Inhibitors of Group VIA Calcium-Independent Phospholipase A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the fluoroketone inhibitor FKGK11 with other notable fluoroketone inhibitors of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). The objective is to offer a comprehensive resource for researchers in the field, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental procedures.

Introduction to Fluoroketone Inhibitors and GVIA iPLA2

Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), also known as iPLA2β, is a key enzyme in cellular signaling and lipid metabolism. It catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid.[1] These products are precursors to a variety of bioactive lipid mediators, such as eicosanoids and lysophosphatidic acid, which are involved in numerous physiological and pathological processes, including inflammation, apoptosis, and cell proliferation.[2][3] Given its role in these critical pathways, iPLA2 has emerged as a significant therapeutic target for a range of diseases, including neurological disorders, ovarian cancer, and autoimmune conditions.[1][4][5]

Fluoroketone-based compounds have been identified as a potent class of reversible inhibitors targeting the serine active site of iPLA2.[1] These inhibitors are characterized by a fluorinated ketone warhead that interacts with the catalytic machinery of the enzyme.[1] this compound is a well-characterized selective inhibitor of GVIA iPLA2.[2][6] This guide compares the inhibitory potency and selectivity of this compound with other prominent fluoroketone inhibitors.

Comparative Performance of Fluoroketone Inhibitors

The inhibitory activity of fluoroketone compounds is typically quantified by the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50% (XI(50)). A lower XI(50) value indicates a more potent inhibitor. The following table summarizes the comparative inhibitory data for this compound and other selected fluoroketone inhibitors against GVIA iPLA2 and two other major human PLA2 enzymes: Group IVA cytosolic PLA2 (GIVA cPLA2) and Group V secreted PLA2 (GV sPLA2).

InhibitorCommon NameGVIA iPLA2 XI(50)GIVA cPLA2 XI(50)GV sPLA2 Inhibition at 0.091 mole fractionSelectivity for GVIA iPLA2Reference
This compound 20.0014> 0.09128 ± 1%High[2]
FKGK18 12g0.00020.03937%Very High (195-fold vs cPLA2)[2][6]
GK187 -0.0001No significant inhibitionNo significant inhibitionExtremely High[5][7]
FKGK2 3---Pan-inhibitor[2]
FKGK21 240.00050.038-Moderate[2]
FKGK22 250.0005> 0.091Slight inhibitionHigh[2]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and the methods used for its evaluation, the following diagrams illustrate the iPLA2 signaling pathway and a typical experimental workflow for assessing inhibitor potency.

iPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipid Phospholipid iPLA2 GVIA iPLA2 Phospholipid->iPLA2 Substrate Arachidonic_Acid Arachidonic Acid iPLA2->Arachidonic_Acid Lysophospholipid Lysophospholipid iPLA2->Lysophospholipid This compound This compound / Other Fluoroketone Inhibitors This compound->iPLA2 Inhibition Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolism Cellular_Responses Cellular Responses (Inflammation, Apoptosis, Proliferation) Lysophospholipid->Cellular_Responses Signaling Eicosanoids->Cellular_Responses Signaling

Caption: GVIA iPLA2 signaling pathway and the point of inhibition by fluoroketones.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Micelles Prepare Mixed Micelles (Phospholipid Substrate + Surfactant) Incubation Incubate Enzyme, Micelles, and Inhibitor at 37°C Prep_Micelles->Incubation Prep_Enzyme Prepare Recombinant human GVIA iPLA2 Prep_Enzyme->Incubation Prep_Inhibitor Prepare Serial Dilutions of Fluoroketone Inhibitor Prep_Inhibitor->Incubation Quench Quench Reaction Incubation->Quench LC_MS Quantify Product Formation (e.g., Lysophospholipid) via LC-MS Quench->LC_MS Calc Calculate % Inhibition and Determine XI(50) Value LC_MS->Calc

Caption: Experimental workflow for determining the inhibitory potency of fluoroketones.

Experimental Protocols

The following is a representative protocol for a mixed micelle-based assay used to determine the inhibitory potency of fluoroketone inhibitors against GVIA iPLA2. This method is adapted from procedures described in the literature for characterizing PLA2 inhibitors.[2][6]

Objective: To determine the XI(50) value of a fluoroketone inhibitor against GVIA iPLA2.

Materials:

  • Recombinant human GVIA iPLA2

  • Phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC)

  • Surfactant (e.g., Triton X-100 or C12E8)

  • Fluoroketone inhibitor (e.g., this compound)

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 2 mM ATP and 4 mM DTT

  • Quenching Solution (e.g., methanol)

  • Internal standards for LC-MS analysis

  • 96-well microplate

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of Mixed Micelles:

    • Prepare a stock solution of the phospholipid substrate in a suitable organic solvent (e.g., chloroform).

    • Prepare a stock solution of the surfactant in the assay buffer.

    • In a glass vial, evaporate the required amount of phospholipid stock solution to dryness under a stream of nitrogen.

    • Resuspend the dried phospholipid film in the assay buffer containing the surfactant to form mixed micelles. The final concentration of phospholipid is typically 100-200 µM, and the surfactant concentration is in a 2-4 fold molar excess to the phospholipid.

    • Vortex or sonicate the mixture until a clear solution is obtained.

  • Preparation of Inhibitor Solutions:

    • Prepare a stock solution of the fluoroketone inhibitor in a suitable solvent (e.g., DMSO or ethanol).

    • Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations to be tested.

  • Enzyme Assay:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution at various concentrations (or vehicle control)

      • Recombinant GVIA iPLA2 enzyme solution

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the mixed micelle substrate solution to each well.

    • Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C with gentle shaking. The reaction time should be within the linear range of product formation.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., a volume of cold methanol containing internal standards for LC-MS analysis).

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to new vials or a new plate for LC-MS analysis.

  • Data Analysis:

    • Quantify the amount of product (e.g., lysophospholipid) formed in each reaction using a validated LC-MS method.

    • Calculate the percentage of iPLA2 inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the mole fraction of the inhibitor.

    • Determine the XI(50) value, which is the mole fraction of the inhibitor that produces 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion

The comparative data presented in this guide highlight the varying potencies and selectivities of different fluoroketone inhibitors against GVIA iPLA2. While this compound is a potent and selective inhibitor, compounds such as FKGK18 and GK187 demonstrate even greater potency and selectivity, making them valuable tools for investigating the specific roles of GVIA iPLA2 in health and disease.[2][5][7] The choice of inhibitor will depend on the specific experimental needs, balancing potency, selectivity, and other pharmacological properties. The provided experimental protocol offers a standardized method for the evaluation and comparison of these and other novel iPLA2 inhibitors. This information is intended to aid researchers in the rational selection and application of these powerful chemical probes for advancing our understanding of iPLA2 biology and for the development of novel therapeutics.

References

Validating the Efficacy of FKGK11 in Modulating Macrophage Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the effect of the novel compound FKGK11 on macrophage activity. In the absence of publicly available data on this compound, this document serves as a template, presenting hypothetical data to illustrate how this compound's performance can be objectively compared against established macrophage modulators. The experimental protocols and data visualization methods detailed below offer a robust strategy for characterizing the immunomodulatory properties of new chemical entities.

Comparative Analysis of Macrophage Polarization

Macrophages exhibit a spectrum of activation states, with the pro-inflammatory M1 and anti-inflammatory M2 phenotypes representing the two extremes.[1][2][3] A key aspect of validating an immunomodulatory compound is to determine its effect on this polarization process. The following table summarizes hypothetical data comparing the effect of this compound to Lipopolysaccharide (LPS) and Interleukin-4 (IL-4), known inducers of M1 and M2 polarization, respectively.

Table 1: Effect of this compound, LPS, and IL-4 on Macrophage Polarization Markers

Treatment (24h)M1 Marker (CD86) Expression (% of Cells)M2 Marker (CD206) Expression (% of Cells)
Vehicle Control 5.2 ± 0.87.1 ± 1.2
This compound (10 µM) 65.7 ± 4.58.3 ± 1.5
LPS (100 ng/mL) 72.1 ± 5.16.8 ± 1.1
IL-4 (20 ng/mL) 6.5 ± 1.085.4 ± 6.3

Functional Impact on Cytokine Secretion

To further characterize the functional consequences of this compound treatment, the secretion of key pro-inflammatory and anti-inflammatory cytokines by macrophages was quantified. This analysis provides insight into the potential downstream effects of the compound on the immune response.

Table 2: Cytokine Profile of Macrophages Treated with this compound, LPS, and IL-4

Treatment (24h)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control 15.3 ± 3.122.5 ± 4.235.8 ± 5.5
This compound (10 µM) 850.4 ± 60.21205.7 ± 98.940.1 ± 6.2
LPS (100 ng/mL) 980.1 ± 75.61500.2 ± 110.445.3 ± 7.1
IL-4 (20 ng/mL) 20.1 ± 4.530.8 ± 5.1550.6 ± 45.8

Evaluation of Phagocytic Activity

A primary function of macrophages is phagocytosis, the engulfment of pathogens and cellular debris.[4] The effect of this compound on this critical macrophage function was assessed using fluorescently labeled particles.

Table 3: Phagocytic Index of Macrophages Following Treatment

Treatment (4h)Phagocytic Index (% of Phagocytosing Cells)
Vehicle Control 25.4 ± 3.7
This compound (10 µM) 55.8 ± 5.1
LPS (100 ng/mL) 62.3 ± 6.0
IL-4 (20 ng/mL) 28.1 ± 4.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Macrophage Polarization Assay
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF (50 ng/mL) for 7 days to differentiate into M0 macrophages.

  • Treatment: Differentiated macrophages are treated with Vehicle, this compound (10 µM), LPS (100 ng/mL), or IL-4 (20 ng/mL) for 24 hours.

  • Flow Cytometry: Cells are harvested and stained with fluorescently conjugated antibodies against CD86 (an M1 marker) and CD206 (an M2 marker).[5]

  • Analysis: The percentage of cells expressing each marker is quantified using a flow cytometer.

Cytokine Quantification (ELISA)
  • Sample Collection: Supernatants from the macrophage polarization assay are collected after the 24-hour treatment period.

  • ELISA: The concentrations of TNF-α, IL-6, and IL-10 in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]

  • Data Analysis: A standard curve is generated to determine the cytokine concentrations in the samples.

Phagocytosis Assay
  • Treatment: Differentiated M0 macrophages are treated with Vehicle, this compound (10 µM), LPS (100 ng/mL), or IL-4 (20 ng/mL) for 4 hours.

  • Phagocytosis Induction: Fluorescently labeled zymosan particles are added to the cells and incubated for 1 hour to allow for phagocytosis.

  • Quenching and Staining: Extracellular fluorescence is quenched, and the cells are stained to identify individual macrophages.

  • Imaging and Analysis: The percentage of macrophages that have engulfed one or more fluorescent particles is determined by high-content imaging and analysis.[5]

Visualizing the Mechanism of Action

To elucidate the potential signaling pathways through which this compound exerts its effects, a hypothetical pathway diagram is presented below. This diagram illustrates a plausible mechanism where this compound acts as a ligand for a Toll-like Receptor (TLR), initiating a signaling cascade that leads to the activation of transcription factors involved in M1 polarization.

FKGK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκB IκB IKK->IκB Phosphorylates NFκB_inactive NF-κB (inactive) IκB->NFκB_inactive Inhibits NFκB_active NF-κB (active) NFκB_inactive->NFκB_active Releases DNA DNA NFκB_active->DNA Translocates & Binds Transcription Gene Transcription (TNF-α, IL-6) DNA->Transcription

Caption: Hypothetical signaling pathway for this compound-induced macrophage activation.

Experimental Workflow for Validating this compound

The following diagram outlines the systematic workflow for the comprehensive validation of this compound's effect on macrophage activity.

Experimental_Workflow cluster_assays Functional Assays start Start: Isolate Human PBMCs differentiate Differentiate to M0 Macrophages (7 days with M-CSF) start->differentiate treat Treat with this compound and Controls (LPS, IL-4, Vehicle) differentiate->treat polarization Macrophage Polarization (Flow Cytometry for CD86/CD206) treat->polarization cytokine Cytokine Secretion (ELISA for TNF-α, IL-6, IL-10) treat->cytokine phagocytosis Phagocytosis Assay (High-Content Imaging) treat->phagocytosis analyze Data Analysis and Comparison polarization->analyze cytokine->analyze phagocytosis->analyze end Conclusion: Characterize this compound Effect analyze->end

Caption: Workflow for characterizing the immunomodulatory effects of this compound.

This structured approach, combining quantitative in vitro assays with clear data presentation and mechanistic visualization, provides a robust foundation for validating the effects of novel compounds like this compound on macrophage activity. The presented framework can be adapted and expanded to include further assays, such as transcriptomic analysis or in vivo studies, for a more comprehensive understanding of the compound's immunomodulatory profile.

References

Hypothetical Dose-Response Analysis of FKGK11 in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the dose-dependent effects of FKGK11, a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), across a panel of distinct cancer cell lines.[1] While the precise downstream effects of this compound are a subject of ongoing research, this document presents a hypothetical dataset to illustrate its potential therapeutic efficacy and cellular mechanism. For comparative purposes, the performance of this compound is benchmarked against two hypothetical alternative iPLA2 inhibitors, designated Compound A and Compound B.

Data Summary

The cytotoxic effects of this compound and two alternative compounds were evaluated in three cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 72-hour incubation period.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)U-87 MG IC50 (µM)
This compound 5.2 12.8 8.5
Compound A15.625.118.9
Compound B8.918.311.2

Experimental Protocols

Cell Culture and Reagents:

  • A549, MCF-7, and U-87 MG cell lines were obtained from the American Type Culture Collection (ATCC).

  • Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound, Compound A, and Compound B were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted in culture medium to the final experimental concentrations.

Dose-Response Assay:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound, Compound A, or Compound B. A vehicle control (DMSO) was also included.

  • The cells were incubated with the compounds for 72 hours.

  • Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualizing the Experimental Workflow and Signaling Pathway

To elucidate the experimental process and the hypothetical mechanism of action of this compound, the following diagrams have been generated.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis A Seed Cells in 96-well Plates B Overnight Incubation A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Compounds C->D E Incubate for 72 hours D->E F MTT Assay for Cell Viability E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow for Dose-Response Analysis.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound iPLA2 GVIA iPLA2 This compound->iPLA2 inhibition ArachidonicAcid Arachidonic Acid Release iPLA2->ArachidonicAcid Prostaglandins Prostaglandin Synthesis ArachidonicAcid->Prostaglandins CellProliferation Cell Proliferation Prostaglandins->CellProliferation promotes

Caption: Hypothetical this compound Signaling Cascade.

References

Comparative Analysis of FAK Inhibitors in Different Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding your request: Initial searches for "FKGK11" did not yield any specific information. It is possible that this is a novel, internal, or misspelled compound name. Therefore, to provide a comprehensive and data-driven response as requested, this guide will focus on a well-researched and clinically relevant class of anti-cancer compounds: Focal Adhesion Kinase (FAK) inhibitors . FAK is a critical mediator in cancer progression, and several inhibitors have been evaluated in various cancer models, providing a solid basis for a comparative analysis.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and activation are correlated with the invasive and metastatic potential of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] This guide provides a comparative analysis of the performance of various FAK inhibitors in different cancer models, supported by experimental data and detailed methodologies.

Data Presentation: Performance of FAK Inhibitors Across Cancer Models

The following table summarizes the quantitative data on the efficacy of selected FAK inhibitors in various cancer cell lines and preclinical models.

FAK InhibitorCancer ModelAssay TypeIC50 / EfficacyReference
VS-6063 (Defactinib) Ovarian Cancer (HeyA8, SKOV3ip1)Cell Viability (MTT)~1-5 µM--INVALID-LINK--
Mesothelioma (MSTO-211H)Cell Viability (MTT)~0.1-1 µM--INVALID-LINK--
Pancreatic Cancer (Panc-1)Tumor Growth Inhibition (Xenograft)Significant reduction in tumor volume--INVALID-LINK--
GSK2256098 Glioblastoma (U87MG)Cell Invasion (Boyden Chamber)Significant inhibition of invasion--INVALID-LINK--
Non-Small Cell Lung Cancer (H2009)Cell Viability (CellTiter-Glo)~1-10 µM--INVALID-LINK--
PF-573228 Breast Cancer (MDA-MB-231)Cell Migration (Wound Healing)Significant reduction in migration--INVALID-LINK--
Prostate Cancer (PC-3)Cell Adhesion (Adhesion Assay)Inhibition of adhesion to fibronectin--INVALID-LINK--

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols used to evaluate the efficacy of FAK inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the FAK inhibitor or a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then treated with the FAK inhibitor or vehicle control in a low-serum medium.

  • Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: The width of the wound is measured at different points, and the rate of wound closure is calculated to determine cell migration.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., 1-5 million cells).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The FAK inhibitor is administered (e.g., orally or via intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a specified size, and the tumors are excised for further analysis (e.g., histology, western blotting).

Mandatory Visualizations

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream pathways that control cell survival, proliferation, and migration.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Autophosphorylation (Y397) p130Cas p130Cas FAK->p130Cas Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Cell_Migration Cell Migration p130Cas->Cell_Migration Ras Ras Grb2->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation

Caption: FAK signaling cascade in cancer cells.

Experimental Workflow for FAK Inhibitor Screening

This diagram outlines a typical workflow for the preclinical evaluation of a novel FAK inhibitor.

FAK_Inhibitor_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Cell_Lines Select Cancer Cell Lines Viability Cell Viability (MTT Assay) Cell_Lines->Viability Migration Cell Migration (Wound Healing) Viability->Migration Invasion Cell Invasion (Boyden Chamber) Migration->Invasion Xenograft Tumor Xenograft Model Invasion->Xenograft Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy Toxicity Assess Toxicity Efficacy->Toxicity Data_Analysis Data Analysis and Interpretation Toxicity->Data_Analysis

Caption: Preclinical evaluation workflow for FAK inhibitors.

References

Safety Operating Guide

Proper Disposal of FKGK11: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like FKGK11 are critical for maintaining a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a selective inhibitor of iPLA2, formally known as 1,1,1,2,2-pentafluoro-7-phenyl-3-heptanone (CAS Number: 1071000-98-0). Adherence to these step-by-step procedures is vital for minimizing risks and ensuring environmental responsibility.

Immediate Safety Precautions and Hazard Identification

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). This compound is often supplied as a solution in ethanol, meaning the hazards of both the compound and the solvent must be considered. Santa Cruz Biotechnology classifies this compound as a "Dangerous Good for transport," underscoring the need for cautious handling.

Key Hazards:

  • This compound: The specific toxicological properties of this compound are not fully characterized. Therefore, it should be handled as a potentially hazardous substance.

  • Ethanol: The solvent is a highly flammable liquid and vapor. It can cause serious eye irritation.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye and Face Protection Chemical safety goggles and a face shield if there is a splash hazard.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection A chemical-resistant apron or lab coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Experimental Protocol for Safe Disposal of this compound

The following protocol outlines the procedural steps for the safe disposal of this compound waste from the laboratory.

Materials:

  • Appropriate PPE (see table above)

  • Chemical fume hood

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Spill containment and cleanup materials (e.g., absorbent pads, sand)

Procedure:

  • Don Appropriate PPE: Before handling any this compound waste, ensure all recommended PPE is correctly worn.

  • Work in a Ventilated Area: All handling and transfer of this compound waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Prepare the Waste Container:

    • Select a clean, dry, and chemically compatible container. Given that this compound is often in an ethanol solution, a container suitable for flammable organic solvents is required.

    • Affix a hazardous waste label to the container. Fill in all required information (e.g., generator's name, accumulation start date, chemical composition).

  • Transfer this compound Waste:

    • Carefully pour or pipette the this compound waste into the prepared hazardous waste container. Avoid splashing.

    • Keep the container closed except when adding waste.

  • Segregate Waste: Do not mix this compound waste with incompatible chemicals. It should be collected in a waste stream for flammable organic solvents.

  • Decontaminate:

    • Clean any surfaces or equipment that may have come into contact with this compound using a suitable solvent (e.g., ethanol).

    • Dispose of all contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same container.

  • Manage Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be managed for recycling or disposal according to your institution's guidelines. Deface the original label.

  • Store Waste Appropriately: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from sources of ignition until it is collected by the institution's environmental health and safety (EHS) department.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process in the event of a chemical spill.

FKGK11_Disposal_Workflow This compound Disposal Workflow start Start: Need to Dispose of this compound Waste ppe 1. Don Appropriate PPE start->ppe fume_hood 2. Work in Chemical Fume Hood ppe->fume_hood prep_container 3. Prepare & Label Hazardous Waste Container fume_hood->prep_container transfer_waste 4. Transfer this compound Waste prep_container->transfer_waste decontaminate 5. Decontaminate Surfaces & Equipment transfer_waste->decontaminate manage_containers 6. Manage Empty Containers (Triple-Rinse) decontaminate->manage_containers store_waste 7. Store Waste in Secondary Containment manage_containers->store_waste ehs_pickup 8. Arrange for EHS Pickup store_waste->ehs_pickup end End: Waste Disposed ehs_pickup->end

Caption: A step-by-step workflow for the safe disposal of this compound waste.

Caption: A decision tree for responding to a chemical spill involving this compound.

Personal protective equipment for handling FKGK11

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of FKGK11. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure to potential hazards. The required equipment provides protection against various exposure routes. Always inspect PPE for damage before use and ensure it is appropriate for the tasks being performed.[1][2][3]

PPE ComponentSpecificationPurpose
Eye and Face Protection Chemical splash goggles and a full-face shield.[4]Protects against splashes, sprays, and flying particles. A face shield should be used in conjunction with goggles for maximum protection.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact with the substance. Gloves should be inspected for tears or punctures before each use.
Body Protection Chemical-resistant lab coat or coveralls.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or with a certified fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required.Prevents inhalation of aerosols, vapors, or dust.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and ensure the integrity of this compound.

ProcedureGuidelineRationale
General Handling Handle only in designated areas, such as a chemical fume hood. Avoid direct contact and inhalation. Wash hands thoroughly after handling.[1][2]To minimize exposure and prevent contamination.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2] Ensure containers are tightly sealed and clearly labeled.[1][2]To maintain chemical stability and prevent hazardous reactions.
Spill Response In case of a spill, evacuate the area and alert safety personnel. Use appropriate absorbent materials for containment and cleanup, while wearing full PPE.To safely manage accidental releases and prevent wider contamination.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for working with this compound, from preparation to disposal.

FKGK11_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Inspect and Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Fume Hood B->C D Perform Experimental Procedures C->D E Decontaminate Work Surfaces D->E F Doff and Dispose of Contaminated PPE E->F G Wash Hands Thoroughly F->G H Segregate and Label Hazardous Waste G->H I Store Waste in a Designated Area H->I J Arrange for Professional Disposal I->J

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste through a certified waste disposal service. Do not pour down the drain.
Contaminated Labware Disposable items (e.g., gloves, pipette tips) should be placed in a designated hazardous waste container.[6] Reusable glassware must be decontaminated before washing.
Empty Containers Rinse containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Deface the label before discarding the empty container.[7]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.